Product packaging for Tetralysine(Cat. No.:CAS No. 997-20-6)

Tetralysine

Cat. No.: B1681290
CAS No.: 997-20-6
M. Wt: 530.7 g/mol
InChI Key: RRBGTUQJDFBWNN-MUGJNUQGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN given refers to all (L)-isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H50N8O5 B1681290 Tetralysine CAS No. 997-20-6

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37)/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBGTUQJDFBWNN-MUGJNUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912536
Record name N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

997-20-6
Record name Tetralysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[6-Amino-2-({6-amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyhexylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Lymecycline Synthesis and Purification: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of lymecycline for research purposes. The information presented herein is curated for professionals in the fields of chemistry, pharmacology, and drug development, offering detailed methodologies and critical data for the laboratory-scale production of this tetracycline antibiotic.

Introduction to Lymecycline

Lymecycline is a broad-spectrum, semi-synthetic tetracycline antibiotic.[1] It is formed by a chemical synthesis involving tetracycline, the amino acid L-lysine, and formaldehyde.[2] A key advantage of lymecycline is its high solubility, approximately 5,000 times greater than that of tetracycline base, which facilitates its absorption in the body.[3] Lymecycline is primarily used in the treatment of acne and other bacterial infections.[3] For research applications, a reliable method for its synthesis and purification is essential to ensure the quality and reproducibility of experimental results.

Synthesis of Lymecycline via Mannich Reaction

The synthesis of lymecycline is achieved through a Mannich reaction, a three-component condensation involving tetracycline, L-lysine, and formaldehyde.[4] This reaction results in the aminoalkylation of the tetracycline molecule at the C-2 carboxamide position.

Synthesis Pathway

The synthesis proceeds via the formation of an iminium ion from L-lysine and formaldehyde, which then reacts with the enolizable tetracycline. The overall reaction is depicted in the following workflow:

Synthesis_Workflow Tetracycline Tetracycline Reactants Tetracycline->Reactants L_Lysine L-Lysine L_Lysine->Reactants Formaldehyde Formaldehyde Formaldehyde->Reactants Reaction_Vessel Reaction (Mannich Condensation) Reactants->Reaction_Vessel Ether Solvent 10-30°C, 0.25-3h Crude_Lymecycline_HCl Crude Lymecycline Hydrochloride Reaction_Vessel->Crude_Lymecycline_HCl Base_Treatment Base Treatment (e.g., Ammonia) Crude_Lymecycline_HCl->Base_Treatment Pure_Lymecycline Pure Lymecycline Base_Treatment->Pure_Lymecycline Purification_Workflow Crude_Lymecycline Crude Lymecycline Primary_Purification Primary Purification Crude_Lymecycline->Primary_Purification Prep_HPLC Preparative HPLC Primary_Purification->Prep_HPLC For high purity Recrystallization Recrystallization Primary_Purification->Recrystallization For bulk purification Purified_Lymecycline Purified Lymecycline Prep_HPLC->Purified_Lymecycline Recrystallization->Purified_Lymecycline QC_Analysis Quality Control (Analytical HPLC, etc.) Purified_Lymecycline->QC_Analysis Final_Product Research-Grade Lymecycline QC_Analysis->Final_Product Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome Ribosome 70S Ribosome 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit tRNA aminoacyl-tRNA 30S_Subunit->tRNA Blocks binding of mRNA mRNA mRNA->Ribosome Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Inhibition of Lymecycline Lymecycline Lymecycline->30S_Subunit Binds to

References

Mechanism of action of Lymecycline in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Lymecycline in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of lymecycline, a second-generation tetracycline antibiotic, within mammalian cells. While its primary clinical application is based on its bacteriostatic properties, lymecycline, along with other tetracyclines, exerts a range of significant biological effects on eukaryotic cells that are independent of its antimicrobial activity. This document details these non-antimicrobial mechanisms, presents quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the involved signaling pathways.

Core Mechanisms of Action in Mammalian Cells

The effects of lymecycline and its tetracycline analogues in mammalian systems are multifaceted, primarily revolving around the inhibition of mitochondrial protein synthesis and the modulation of inflammatory pathways.

Inhibition of Mitochondrial Protein Synthesis

A fundamental off-target effect of tetracyclines in mammalian cells is the disruption of mitochondrial function. Due to the endosymbiotic origin of mitochondria from α-proteobacteria, their ribosomes (70S) are structurally similar to those found in bacteria.[1] Mammalian cytoplasmic ribosomes are of the 80S type and are largely unaffected by clinically relevant concentrations of tetracyclines.[1]

Lymecycline, being lipophilic, can penetrate the mammalian cell and mitochondrial membranes.[2][3] Within the mitochondria, it binds to the 12S rRNA of the small ribosomal subunit (28S), which is analogous to the 16S rRNA in bacterial ribosomes.[2] This binding obstructs the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby inhibiting the synthesis of the 13 essential proteins of the oxidative phosphorylation (OXPHOS) system that are encoded by mitochondrial DNA (mtDNA).

This selective inhibition leads to a stoichiometric imbalance between nuclear DNA (nDNA) and mtDNA-encoded proteins, a state termed "mitonuclear protein imbalance". This imbalance disrupts mitochondrial proteostasis, impairs mitochondrial respiration, and can trigger the mitochondrial unfolded protein response (UPRmt). The consequence is a reduction in cellular energy production and, particularly in metabolically active cells, can lead to cytotoxicity.

G cluster_cell Mammalian Cell cluster_mito Mitochondrion Lymecycline_ext Lymecycline Lymecycline_int Lymecycline Lymecycline_ext->Lymecycline_int Enters Cell & Mitochondrion Mito_Ribosome Mitochondrial Ribosome (70S) mtDNA_proteins mtDNA-encoded OXPHOS Proteins Mito_Ribosome->mtDNA_proteins Protein Synthesis Imbalance Mitonuclear Protein Imbalance mtDNA_proteins->Imbalance Lymecycline_int->Mito_Ribosome Inhibits nDNA_proteins nDNA-encoded Proteins nDNA_proteins->Imbalance Stress Mitochondrial Stress / UPRmt Imbalance->Stress

Inhibition of Mitochondrial Protein Synthesis by Lymecycline.
Anti-inflammatory and Immunomodulatory Effects

Tetracyclines possess potent anti-inflammatory properties that are distinct from their antibiotic action. These effects are mediated through several pathways.

MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components like collagen and gelatin. Their activity is crucial in tissue remodeling but is also implicated in the pathology of inflammatory diseases and cancer metastasis. Tetracyclines, including doxycycline and minocycline, are effective inhibitors of MMPs, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), at concentrations achievable with standard therapeutic doses.

The inhibitory mechanisms include:

  • Direct Inhibition: Tetracyclines can chelate the Zn2+ and Ca2+ ions that are essential for the catalytic activity of MMPs.

  • Transcriptional Regulation: Doxycycline has been shown to decrease the stability of MMP-2 mRNA, leading to reduced protein expression.

  • Inhibition of Pro-enzyme Activation: Lymecycline can prevent the oxidative activation of latent human neutrophil collagenase (pro-MMP-8).

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and MMPs. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.

Minocycline and doxycycline have been demonstrated to inhibit the NF-κB pathway at multiple points. They can prevent the activation of the IκB kinase (IKK) complex, thereby inhibiting the phosphorylation and degradation of IκBα. This action prevents the nuclear translocation of p65, downregulating the expression of NF-κB target genes.

G cluster_cell Mammalian Cell cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_p65 IκBα - p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 IκBα Degradation p65_nuc p65/p50 p65->p65_nuc Nuclear Translocation Tetracyclines Lymecycline (Tetracyclines) Tetracyclines->IKK Inhibits Tetracyclines->IkBa_p65 Inhibits Phosphorylation Tetracyclines->p65 Inhibits Translocation DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory Genes (MMPs, Cytokines) DNA->Genes Transcription

Inhibition of the NF-κB Pathway by Tetracyclines.

Secretory phospholipase A2 (sPLA2) is an enzyme implicated in inflammatory conditions through the liberation of arachidonic acid from membrane phospholipids, which is the precursor for eicosanoids like prostaglandins and leukotrienes. Studies have shown that lipophilic tetracyclines, specifically minocycline and doxycycline, are potent inhibitors of both pancreatic and non-pancreatic sPLA2.

Effects on Cell Proliferation and Apoptosis

At concentrations higher than those required for antimicrobial or anti-inflammatory effects, tetracyclines can impact cell viability. Doxycycline has been shown to decrease cell proliferation, induce cell cycle arrest at the G0/G1 phase, and promote apoptosis in various cell lines. The induction of apoptosis is a key area of investigation, and techniques such as the TUNEL assay are used to detect the DNA fragmentation characteristic of this process.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) and other quantitative metrics for tetracyclines in various mammalian cell systems.

Tetracycline Analogue Target/Effect System/Cell Line IC50 / Concentration Reference
Doxycycline Inhibition of MMP-2 expressionHuman Aortic Smooth Muscle Cells6.5 µg/mL
Doxycycline Inhibition of MMP-9 activityU-937 cell culture medium608 µM
Minocycline Inhibition of MMP-9 activityU-937 cell culture medium10.7 µM
Tetracycline Inhibition of MMP-9 activityU-937 cell culture medium40.0 µM
Doxycycline Inhibition of Phospholipase A2E. coli membrane substrate0.98 x 10-4 M (47 µg/mL)
Minocycline Inhibition of Phospholipase A2E. coli membrane substrate3.6 x 10-5 M (18 µg/mL)
Minocycline Inhibition of non-pancreatic PLA2Synthetic phospholipid substrate5 µM (2.47 µg/mL)
Minocycline Inhibition of pancreatic PLA2Synthetic phospholipid substrate8 µM (3.95 µg/mL)
Doxycycline Cell Viability (Lung Cancer)A549 cells1.06 µM
Doxycycline Cell Viability (Lung Cancer)NCI-H446 cells1.70 µM
Doxycycline Mitochondrial RespirationHeLa cellsEC50 ≈ 5 µg/mL

Experimental Protocols

Investigating the effects of lymecycline on mammalian cells involves a variety of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key cited experiments.

G cluster_assays Downstream Analysis start Mammalian Cell Culture treatment Treatment with Lymecycline (Dose-response / Time-course) start->treatment harvest_cells Harvest Cells treatment->harvest_cells harvest_media Collect Conditioned Media treatment->harvest_media mtt MTT Assay (Viability) harvest_cells->mtt tunel TUNEL Assay (Apoptosis) harvest_cells->tunel wb Western Blot (Protein Expression) harvest_cells->wb resp Respirometry (Mitochondrial Function) harvest_cells->resp zymo Zymography (MMP Activity) harvest_media->zymo

General Experimental Workflow for Studying Lymecycline Effects.
Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.

    • Treatment: Replace the medium with fresh medium containing various concentrations of lymecycline or a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labels (e.g., fluorescent tags) can then be visualized.

  • Protocol:

    • Sample Preparation: Grow and treat cells on coverslips or in chamber slides. Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Permeabilization: Wash the cells with PBS and then incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-15 minutes on ice to allow the TdT enzyme to access the nucleus.

    • TdT Labeling: Wash the cells and incubate them with the TdT reaction mixture, containing the TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.

    • Detection & Mounting: Wash the cells to remove unincorporated nucleotides. If using an indirect detection method, incubate with the appropriate secondary reagents. Counterstain nuclei with a DNA dye like DAPI. Mount the coverslips on microscope slides.

    • Analysis: Visualize the cells using fluorescence microscopy. Apoptotic cells will show a strong fluorescent signal in the nucleus.

MMP Activity Analysis (Gelatin Zymography)

This technique is used to detect the activity of gelatinases like MMP-2 and MMP-9 in biological samples.

  • Principle: Protein samples are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the substrate. Areas of digestion appear as clear bands against a stained background.

  • Protocol:

    • Sample Preparation: Collect conditioned media from cell cultures treated with lymecycline. Mix the samples with a non-reducing sample buffer. Do not heat the samples.

    • Electrophoresis: Load the samples onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL). Run the gel at 4°C.

    • Enzyme Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., 2.5% Triton X-100) to remove SDS and allow the MMPs to renature.

    • Enzyme Incubation: Incubate the gel overnight at 37°C in a development buffer containing Tris-HCl, CaCl2, and ZnCl2 to facilitate enzymatic activity.

    • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. The areas where gelatin has been degraded by MMPs will appear as clear bands on a blue background.

NF-κB Pathway Analysis (Western Blotting for p65 Translocation)

This protocol can be used to assess the effect of lymecycline on the nuclear translocation of the NF-κB p65 subunit.

  • Principle: Cells are fractionated to separate nuclear and cytoplasmic components. The amount of p65 protein in each fraction is then quantified by Western blotting.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of lymecycline. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard biochemical methods.

    • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using an assay like the BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the p65 subunit of NF-κB. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal loading. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates translocation, which would be inhibited by effective tetracycline treatment.

Conclusion

The mechanism of action of lymecycline in mammalian cells is complex and extends far beyond its well-documented role as a bacterial protein synthesis inhibitor. Its primary off-target effects include the impairment of mitochondrial function through the inhibition of mitochondrial protein synthesis, leading to a state of mitonuclear protein imbalance. Furthermore, lymecycline and other tetracyclines exhibit potent anti-inflammatory and immunomodulatory properties by inhibiting key inflammatory mediators such as matrix metalloproteinases and phospholipase A2, and by downregulating the pro-inflammatory NF-κB signaling pathway. At higher concentrations, they can also influence cell proliferation and apoptosis. This diverse range of activities underscores the therapeutic potential of tetracyclines in various non-infectious, inflammatory-based diseases and highlights the need for careful consideration of these effects when using them as tools in biomedical research.

References

An In-Depth Technical Guide to Tetralysine Cellular Uptake and Localization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetralysine, a short peptide composed of four lysine residues (K4), belongs to the class of cell-penetrating peptides (CPPs). These peptides have garnered significant interest in the field of drug delivery due to their ability to traverse cellular membranes and deliver a variety of cargo molecules, including small molecules, nucleic acids, and proteins, into the cellular interior. Understanding the mechanisms of this compound's cellular uptake and its subsequent subcellular localization is crucial for the rational design of efficient and targeted drug delivery systems. This technical guide provides a comprehensive overview of the current understanding of this compound cellular entry, methodologies for its study, and quantitative data derived from studies on similar short, lysine-rich peptides.

Cellular Uptake Mechanisms of this compound

The cellular uptake of cationic peptides like this compound is a complex process that is not fully elucidated but is understood to primarily occur through various endocytic pathways. Direct translocation across the plasma membrane has also been proposed, particularly at higher concentrations. The positively charged lysine residues play a critical role in initiating contact with the negatively charged cell surface, which is rich in heparan sulfate proteoglycans, leading to internalization.

The primary uptake mechanisms for cationic peptides include:

  • Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is often considered a major entry route for arginine-rich and other cationic CPPs.

  • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles containing the peptide.

  • Caveolae-Mediated Endocytosis: This mechanism involves flask-shaped invaginations of the plasma membrane called caveolae.

  • Direct Translocation: At higher concentrations, it is hypothesized that this compound may directly penetrate the cell membrane, a process that is thought to be energy-independent.

The specific pathway utilized can be influenced by several factors, including the concentration of the peptide, the cell type, and the nature of any conjugated cargo.

Quantitative Data on Oligo-Lysine Uptake

While specific quantitative data for this compound (K4) is limited in publicly available literature, studies on other lysine-rich and cationic peptides provide valuable insights into the expected uptake efficiency and kinetics. The following tables summarize representative quantitative data for such peptides.

PeptideCell LineConcentration (µM)Incubation Time (min)Uptake Efficiency (% of positive cells)Mean Fluorescence Intensity (Arbitrary Units)
(6)-Cf-ERD-A (Lysine-rich)A4312590> 95%~1500
(6)-Cf-ERD-B (Lysine-rich)A4312590> 95%~2500
(6)-Cf-S100 (Lysine-rich)A4312590~80%~500
Nona-arginine (R9)Jurkat1060Not specified~1000

Table 1: Cellular Uptake Efficiency of Lysine-Rich and Cationic Peptides in Different Cell Lines. Data is extrapolated from studies on similar peptides to provide an expected range for this compound.[1]

PeptideCell LineParameterValue
cFΦR4 (Cyclic Cationic Peptide)HeLat1/2 for internalization~ 30 minutes
R9 (Nona-arginine)HeLat1/2 for internalization~ 45 minutes

Table 2: Internalization Kinetics of Cationic Peptides. The half-life (t1/2) for internalization provides an estimate of the rate of uptake.[2]

Experimental Protocols

Synthesis and Fluorescent Labeling of this compound

Objective: To synthesize this compound and label it with a fluorescent dye for visualization and quantification.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Fluorescent dye with a reactive group (e.g., NHS-ester or isothiocyanate)

  • HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Peptide Synthesis:

    • Swell the Fmoc-Lys(Boc)-Wang resin in DMF.

    • Remove the Fmoc protecting group using 20% piperidine in DMF.

    • Couple the next Fmoc-Lys(Boc)-OH residue using DIC and HOBt as coupling reagents.

    • Repeat the deprotection and coupling steps until the this compound sequence is complete.

    • Wash the resin thoroughly with DMF and DCM.

  • Fluorescent Labeling (On-Resin):

    • After the final Fmoc deprotection, dissolve the fluorescent dye in DMF.

    • Add the dye solution to the resin and allow it to react overnight.

    • Wash the resin to remove excess dye.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether.

  • Purification and Characterization:

    • Purify the fluorescently labeled this compound using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Cellular Uptake Quantification by Flow Cytometry

Objective: To quantify the cellular uptake of fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound

  • Cell line of interest (e.g., HeLa, A431)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Culture:

    • Culture the cells in a T-75 flask until they reach 80-90% confluency.

  • Cell Treatment:

    • Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Prepare different concentrations of fluorescently labeled this compound in serum-free medium.

    • Remove the culture medium from the wells and wash the cells with PBS.

    • Add the this compound solutions to the wells and incubate for a specific time (e.g., 1-4 hours) at 37°C.

  • Sample Preparation for Flow Cytometry:

    • After incubation, remove the peptide solution and wash the cells twice with cold PBS.

    • To remove non-internalized, membrane-bound peptide, briefly treat the cells with a heparin solution (100 µg/mL) or a mild acidic wash (e.g., glycine-HCl, pH 3.0).

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in PBS containing 1% fetal bovine serum.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission at the corresponding wavelength.

    • Gate the live cell population based on forward and side scatter.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[3][4]

Subcellular Localization by Confocal Microscopy

Objective: To visualize the subcellular localization of fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound

  • Cell line of interest

  • Glass-bottom dishes or coverslips

  • Complete cell culture medium

  • PBS

  • Paraformaldehyde (4% in PBS) for fixation

  • Hoechst or DAPI for nuclear staining

  • Lysosomal and endosomal markers (e.g., LysoTracker, antibodies against EEA1 or LAMP1)

  • Confocal laser scanning microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

    • Treat the cells with fluorescently labeled this compound as described in the flow cytometry protocol.

  • Live-Cell Imaging:

    • For live-cell imaging, add nuclear and/or organelle-specific dyes to the cells during the last 30 minutes of incubation with the peptide.

    • Wash the cells with pre-warmed imaging medium (e.g., phenol red-free medium).

    • Image the cells immediately using a confocal microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

  • Fixed-Cell Imaging:

    • After incubation with the peptide, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) if intracellular antibody staining is required.

    • Stain with primary and fluorescently labeled secondary antibodies for specific organelles.

    • Stain the nuclei with Hoechst or DAPI.

    • Mount the coverslips on a microscope slide with an anti-fading mounting medium.

  • Image Acquisition and Analysis:

    • Acquire Z-stack images using the confocal microscope.

    • Analyze the images to determine the co-localization of the peptide's fluorescence signal with the signals from the nuclear and organelle markers.[5]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Tetralysine_Uptake_Pathways This compound This compound (K4) CellSurface Cell Surface (Heparan Sulfate Proteoglycans) This compound->CellSurface Electrostatic Interaction Macropinocytosis Macropinocytosis CellSurface->Macropinocytosis Clathrin Clathrin-Mediated Endocytosis CellSurface->Clathrin Caveolae Caveolae-Mediated Endocytosis CellSurface->Caveolae DirectTranslocation Direct Translocation CellSurface->DirectTranslocation Endosome Early Endosome Macropinocytosis->Endosome Clathrin->Endosome Caveolae->Endosome Cytosol Cytosol DirectTranslocation->Cytosol LateEndosome Late Endosome Endosome->LateEndosome Endosome->Cytosol Endosomal Escape Lysosome Lysosome LateEndosome->Lysosome Degradation Nucleus Nucleus Cytosol->Nucleus Experimental_Workflow_Uptake Start Start Peptide Synthesize & Fluorescently Label this compound Start->Peptide CellCulture Culture Cells Start->CellCulture Incubate Incubate Cells with Labeled this compound Peptide->Incubate CellCulture->Incubate Wash Wash to Remove Unbound Peptide Incubate->Wash FlowCytometry Flow Cytometry Analysis Wash->FlowCytometry Confocal Confocal Microscopy Wash->Confocal DataAnalysis Data Analysis: - % Positive Cells - Mean Fluorescence - Subcellular Localization FlowCytometry->DataAnalysis Confocal->DataAnalysis End End DataAnalysis->End Signaling_Pathway CPP Cationic CPP (e.g., this compound) TNF_R TNF Receptor CPP->TNF_R Induces Internalization Receptor Internalization (Clathrin-Mediated) TNF_R->Internalization Signaling_Inhibition Inhibition of TNF-mediated Signaling Internalization->Signaling_Inhibition

References

The Chemical and Physical Stability of Lymecycline in Solution: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lymecycline, a tetracycline broad-spectrum antibiotic, is a prodrug of tetracycline, formed by a molecule of tetracycline, the amino acid L-lysine, and formaldehyde. Its enhanced solubility and absorption profile compared to tetracycline base make it a valuable therapeutic agent.[1][2] However, like all tetracyclines, lymecycline is susceptible to degradation in solution, which can impact its potency and lead to the formation of potentially toxic byproducts. This technical guide provides a comprehensive overview of the physical and chemical stability of lymecycline in solution, focusing on its degradation pathways, kinetics, and the analytical methodologies used to assess its stability.

Degradation Pathways of Lymecycline

Lymecycline in solution undergoes degradation through several pathways, primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The degradation pathways are largely similar to those of other tetracyclines and include hydrolysis, epimerization, dehydration, and oxidation.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for lymecycline, with the rate being highly dependent on the pH of the solution.

  • Acidic Hydrolysis: In acidic conditions (pH < 2), lymecycline can undergo dehydration of the C-ring to form anhydrotetracycline (Impurity C) and its epimer, 4-epianhydrotetracycline (Impurity D).[3] These degradation products are known to be nephrotoxic.

  • Alkaline Hydrolysis: In alkaline environments, tetracyclines can undergo more complex transformations, leading to the formation of isotetracycline.

Epimerization

Epimerization at the C4 position is a reversible reaction that leads to the formation of 4-epilymecycline. This process is most rapid in solutions with a pH between 3 and 5. The 4-epimer is significantly less active than the parent compound, thus reducing the overall therapeutic efficacy.

Oxidative Degradation

Lymecycline is susceptible to oxidation, particularly in the presence of atmospheric oxygen and light. Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress, leading to the formation of various oxidative degradation products.

Photodegradation

Exposure to light, especially UV radiation, can accelerate the degradation of lymecycline. Photodegradation can lead to a complex mixture of byproducts through various reactions, including photo-oxidation.

The following diagram illustrates the primary degradation pathways of lymecycline.

G Primary Degradation Pathways of Lymecycline Lymecycline Lymecycline Epimerization Epimerization Lymecycline->Epimerization pH 3-5 (reversible) Hydrolysis_Acidic Acidic Hydrolysis (pH < 2) Lymecycline->Hydrolysis_Acidic Oxidation Oxidation Lymecycline->Oxidation H2O2 / O2 Photodegradation Light (UV/Visible) Lymecycline->Photodegradation 4-Epilymecycline 4-Epilymecycline Epimerization->4-Epilymecycline Dehydration Dehydration Hydrolysis_Acidic->Dehydration Anhydrotetracycline Anhydrotetracycline (Impurity C) Dehydration->Anhydrotetracycline 4-Epianhydrotetracycline 4-Epianhydrotetracycline (Impurity D) Dehydration->4-Epianhydrotetracycline Oxidative_Degradation_Products Oxidative Degradation Products Oxidation->Oxidative_Degradation_Products Photolytic_Degradation_Products Photolytic Degradation Products Photodegradation->Photolytic_Degradation_Products

Caption: Primary degradation pathways of Lymecycline.

Quantitative Stability Data

The stability of lymecycline in solution is quantifiable through its degradation kinetics, which typically follow first-order reactions. The rate of degradation is influenced by factors such as temperature and pH. While specific kinetic data for lymecycline is sparse in publicly available literature, data for the closely related tetracycline provides a valuable reference.

ConditionParameterValueReference
Temperature
Frozen (-20°C)Activity Loss (6 months)~25% (for tetracycline)
Refrigerated (4°C)Stability8.5 hours
Room TemperatureStability3 hours
pH
Acidic (0.01 N HCl)StabilityMore stable than in alkaline solution
Alkaline (0.01 N NaOH)StabilityLess stable than in acidic solution

Experimental Protocols for Stability Assessment

The assessment of lymecycline's stability relies on well-defined experimental protocols, including forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are conducted under conditions more severe than accelerated stability testing.

The workflow for a typical forced degradation study is as follows:

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT/Heat) HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal (e.g., 60°C, solid/solution) Thermal->HPLC Photolytic Photolytic (UV/Vis light) Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Drug Lymecycline Solution Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photolytic

Caption: Forced Degradation Experimental Workflow.

Detailed Methodologies:

  • Acid Hydrolysis: A solution of lymecycline (e.g., 1 mg/mL) is prepared in 0.1 M hydrochloric acid and is typically kept at room temperature or heated (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Base Hydrolysis: A solution of lymecycline is prepared in 0.1 M sodium hydroxide and kept at room temperature. Due to higher reactivity, heating is often not required.

  • Oxidative Degradation: A solution of lymecycline is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: A solution of lymecycline is heated in a water bath or oven at a specific temperature (e.g., 60-80°C).

  • Photolytic Degradation: A solution of lymecycline is exposed to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying lymecycline in the presence of its degradation products.

Typical HPLC Parameters:

ParameterDescription
Column Reversed-phase C18 or C8 column (e.g., Hypersil BDS C18, 150 mm x 4.6 mm, 5 µm).
Mobile Phase A mixture of an aqueous buffer and an organic solvent. For example, a mixture of 2-Methyl-2-propanol, 3.5% w/v di-potassium hydrogen phosphate, 1.0% w/v Tetra butyl ammonium hydrogen sulphate, 4.0% w/v di-sodium edetate, and water. Another example is a 50:50 (v/v) mixture of acetonitrile and water (pH 3 adjusted with orthophosphoric acid).
Flow Rate Typically 1.0 mL/min.
Detection UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance, for example, 254 nm or 359 nm.
Column Temperature Often controlled, for instance, at 50°C.

The following diagram illustrates the logical relationship in the development of a stability-indicating method.

G Stability-Indicating Method Development Logic Forced_Degradation Perform Forced Degradation Studies Generate_Degradants Generate Degradation Products Forced_Degradation->Generate_Degradants Develop_HPLC Develop HPLC Method (Column, Mobile Phase, etc.) Generate_Degradants->Develop_HPLC Optimize_Separation Optimize Separation of Drug and Degradants Develop_HPLC->Optimize_Separation Validate_Method Validate Method (ICH Guidelines) Optimize_Separation->Validate_Method Specificity Specificity Validate_Method->Specificity Linearity Linearity & Range Validate_Method->Linearity Accuracy Accuracy Validate_Method->Accuracy Precision Precision Validate_Method->Precision LOD_LOQ LOD & LOQ Validate_Method->LOD_LOQ Robustness Robustness Validate_Method->Robustness

Caption: Stability-Indicating Method Development Logic.

Conclusion

The stability of lymecycline in solution is a critical factor that influences its therapeutic efficacy and safety. Degradation primarily occurs through hydrolysis, epimerization, oxidation, and photolysis, with the rate and extent of these reactions being highly dependent on environmental factors, particularly pH, temperature, and light. A thorough understanding of these degradation pathways, coupled with the implementation of robust, validated stability-indicating analytical methods, is paramount for the development of stable and effective lymecycline-containing pharmaceutical products. This guide provides a foundational understanding for researchers and drug development professionals working with this important antibiotic.

References

Lymecycline Solubility in Common Laboratory Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lymecycline, a broad-spectrum tetracycline antibiotic, in a variety of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and analysis.

Introduction to Lymecycline

Lymecycline is a tetracycline antibiotic that is notably more soluble in aqueous solutions than its parent compound, tetracycline. It is recognized for being soluble at all physiological pH values.[1] This enhanced solubility is a key characteristic, facilitating its absorption and bioavailability. Lymecycline exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2]

Quantitative Solubility Data

Precise quantitative solubility data for lymecycline in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on pharmacopeial information, technical data sheets, and data for the closely related tetracycline hydrochloride, the following table summarizes the available quantitative and qualitative solubility information. It is important to note that the solubility of tetracycline hydrochloride is provided as a reference point and may not be identical to that of lymecycline, although it can serve as a useful estimate for formulation development.

SolventLymecycline SolubilityTetracycline Hydrochloride Solubility (for reference)
Water Very soluble (≥ 100 mg/mL)Freely soluble
Ethanol (96%) Slightly solubleSoluble
Methanol Soluble~10 mg/mL
Dimethyl Sulfoxide (DMSO) Soluble~1 mg/mL
Acetone Data not availableSparingly soluble
Acetonitrile Data not availableSlightly soluble
Methylene Chloride Practically insolublePractically insoluble

It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Experimental Protocols for Solubility Determination

The determination of active pharmaceutical ingredient (API) solubility is a critical step in drug development. The following section outlines a general experimental protocol for determining the solubility of lymecycline, based on the widely accepted shake-flask method. This method is recommended by regulatory bodies such as the World Health Organization (WHO) and is described in various pharmacopeias.

Principle of the Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound. It involves adding an excess amount of the solid drug to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined using a suitable analytical technique.

Materials and Equipment
  • Lymecycline powder

  • Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of lymecycline using the shake-flask method followed by HPLC or UV-Vis analysis.

G Experimental Workflow for Lymecycline Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Lymecycline B Add to a known volume of solvent in a sealed vial A->B C Agitate at constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) B->C D Allow to settle or centrifuge to separate undissolved solid C->D E Filter supernatant through a 0.45 µm filter D->E F Prepare serial dilutions of the filtrate E->F G Quantify Lymecycline concentration using a validated analytical method F->G H HPLC with UV detection G->H e.g. I UV-Vis Spectrophotometry G->I e.g. G Mechanism of Action of Lymecycline cluster_bacterium Bacterial Cell cluster_ribosome Ribosome cluster_inhibition Inhibition of Protein Synthesis A Lymecycline enters the bacterial cell B Binds to the 30S ribosomal subunit A->B F Binding of aminoacyl-tRNA to the A-site is blocked B->F prevents C mRNA E A-site of the ribosome D tRNA carrying an amino acid D->E normal binding G Peptide chain elongation is halted F->G H Protein synthesis is inhibited G->H I Bacteriostatic effect (inhibition of bacterial growth) H->I

References

Determining the Biological Half-life of Lymecycline in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lymecycline, a second-generation tetracycline antibiotic, is utilized in various research applications beyond its clinical use, including in studies involving bacterial and eukaryotic cell cultures. A critical parameter for ensuring reproducible and accurate experimental outcomes is the stability and biological half-life of lymecycline within the cell culture medium. This technical guide addresses the current knowledge gap regarding the precise half-life of lymecycline in common cell culture media. While in vivo pharmacokinetic data for lymecycline is available, its stability in vitro is influenced by a different set of variables, including media composition, pH, temperature, and light exposure. This document provides a comprehensive framework for researchers to empirically determine the biological half-life of lymecycline in their specific cell culture systems. It outlines detailed experimental protocols, analytical methodologies, and data interpretation strategies. Furthermore, it visualizes the key signaling pathways affected by lymecycline and the experimental workflow for its half-life determination.

Introduction: The Need for In Vitro Half-life Determination

Lymecycline exerts its primary antibacterial effect by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[1][2][3] However, its utility in research extends to its effects on eukaryotic cells, notably the inhibition of mitochondrial protein synthesis and the activity of matrix metalloproteinases (MMPs).[4] The concentration of active lymecycline in the cell culture medium is a crucial factor that can significantly impact experimental results.

The in vivo biological half-life of lymecycline is reported to be approximately 8 to 12 hours. However, this value is influenced by metabolic and excretory processes that are absent in an in vitro setting. In cell culture, the degradation of lymecycline is primarily a chemical process influenced by the specific conditions of the culture environment. Factors such as the pH of the medium (typically 7.2-7.4), incubation temperature (usually 37°C), exposure to light, and the presence of media components can all contribute to the degradation of the antibiotic. Therefore, relying on in vivo data for in vitro experimental design can lead to inaccurate assumptions about the effective concentration and duration of action of lymecycline. This guide provides the necessary protocols to determine the half-life of lymecycline in specific cell culture media, such as DMEM, RPMI-1640, or MEM.

Factors Influencing Lymecycline Stability in Cell Culture Media

The stability of tetracycline-class antibiotics in aqueous solutions is known to be influenced by several factors:

  • pH: Tetracyclines are susceptible to degradation in both acidic and alkaline conditions. Cell culture media are buffered to a physiological pH, but cellular metabolism can cause local pH shifts that may affect lymecycline stability.

  • Temperature: Elevated temperatures can accelerate the degradation of tetracyclines. Standard cell culture incubation at 37°C will contribute to the degradation of lymecycline over time.

  • Light: Exposure to light, particularly UV light, can lead to the photodegradation of tetracyclines. Cell culture incubators are typically dark, but media handling and storage conditions should minimize light exposure.

  • Media Components: The complex mixture of amino acids, vitamins, salts, and serum proteins in cell culture media may interact with lymecycline and influence its stability.

Quantitative Data Summary

Since the biological half-life of lymecycline in cell culture media is not extensively documented, the following table is provided as a template for researchers to populate with their own experimental data. This structured format will allow for easy comparison of lymecycline stability across different media and conditions.

Cell Culture MediumTemperature (°C)Initial Concentration (µg/mL)Half-life (t½) in hours (Mean ± SD)Primary Degradation Products Identified
DMEM + 10% FBS3710User-determined valueUser-determined value
RPMI-1640 + 10% FBS3710User-determined valueUser-determined value
MEM + 10% FBS3710User-determined valueUser-determined value
Other (specify)User-determined valueUser-determined valueUser-determined valueUser-determined value

Experimental Protocol for Determining Lymecycline Half-life in Cell Culture Media

This section provides a detailed methodology for determining the biological half-life of lymecycline in a specific cell culture medium.

Materials and Reagents
  • Lymecycline powder (analytical grade)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • Ultrapure water

  • Syringe filters (0.22 µm)

  • Pipettes and sterile tips

Experimental Procedure
  • Preparation of Lymecycline Stock Solution:

    • Prepare a concentrated stock solution of lymecycline (e.g., 10 mg/mL) in a suitable sterile solvent (e.g., sterile water or ethanol).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Preparation of Experimental Media:

    • Prepare the cell culture medium to be tested, including any supplements such as FBS.

    • Spike the medium with the lymecycline stock solution to achieve the desired final concentration (e.g., 10 µg/mL).

    • Prepare a sufficient volume of the lymecycline-containing medium for the entire time course.

  • Incubation and Sampling:

    • Aliquot the lymecycline-containing medium into sterile conical tubes.

    • Place the tubes in a cell culture incubator under standard conditions (e.g., 37°C, 5% CO₂).

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot of the medium from one of the tubes.

    • Immediately transfer the aliquot to a microcentrifuge tube and store at -80°C until analysis. It is crucial to process the t=0 sample immediately to represent the initial concentration accurately.

Sample Analysis by HPLC or LC-MS/MS

The concentration of lymecycline in the collected samples can be quantified using a validated HPLC or LC-MS/MS method.

  • Sample Preparation:

    • Thaw the collected media samples.

    • To precipitate proteins, add a volume of cold acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of medium).

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate lymecycline from its degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 350 nm) or mass spectrometry for higher sensitivity and specificity.

  • Quantification:

    • Prepare a standard curve of lymecycline in the same cell culture medium (without the drug) to account for matrix effects.

    • Analyze the standards and samples.

    • Determine the concentration of lymecycline in each sample by interpolating from the standard curve.

Data Analysis and Half-life Calculation
  • Plot the concentration of lymecycline versus time.

  • Determine the order of the degradation reaction. For many drugs, degradation follows first-order kinetics.

  • For a first-order reaction, the half-life (t½) can be calculated using the following equation:

    • t½ = 0.693 / k

    • where 'k' is the degradation rate constant, which is the negative of the slope of the natural log of the concentration versus time plot.

Visualizations of Signaling Pathways and Workflows

Lymecycline's Mechanism of Action and Cellular Effects

The following diagram illustrates the primary mechanism of action of lymecycline on bacterial cells, as well as its known effects on eukaryotic cells.

Lymecycline_Mechanism cluster_bacterium Bacterial Cell cluster_eukaryote Eukaryotic Cell Lymecycline_in Lymecycline Ribosome_30S 30S Ribosomal Subunit Lymecycline_in->Ribosome_30S binds Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis inhibits tRNA aminoacyl-tRNA tRNA->Ribosome_30S binding blocked Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth leads to Lymecycline_eu Lymecycline Mitochondrion Mitochondrion Lymecycline_eu->Mitochondrion enters MMPs Matrix Metalloproteinases (MMPs) Lymecycline_eu->MMPs inhibits Mito_Protein_Synthesis Mitochondrial Protein Synthesis Mitochondrion->Mito_Protein_Synthesis inhibits

Lymecycline's dual inhibitory action on bacterial and eukaryotic cellular machinery.
Experimental Workflow for Half-life Determination

The following diagram outlines the key steps in the experimental protocol for determining the half-life of lymecycline in cell culture media.

Half_Life_Workflow Start Start: Prepare Lymecycline Stock Spike_Medium Spike Cell Culture Medium Start->Spike_Medium Incubate Incubate at 37°C Spike_Medium->Incubate Sample Collect Samples at Time Points Incubate->Sample Store Store Samples at -80°C Sample->Store Analyze Analyze by HPLC or LC-MS/MS Store->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate End End: Report Results Calculate->End

A streamlined workflow for the determination of lymecycline's half-life in vitro.

Conclusion

The biological half-life of lymecycline in cell culture media is a critical parameter that requires empirical determination to ensure the validity and reproducibility of in vitro studies. This technical guide provides a robust framework for researchers to establish the stability of lymecycline under their specific experimental conditions. By following the detailed protocols for sample preparation, analytical quantification, and data analysis, researchers can accurately determine the half-life and make informed decisions regarding the timing of media changes and the effective concentration of the antibiotic in their cell culture experiments. The provided visualizations of the signaling pathways and experimental workflow serve as valuable tools for understanding the broader context and practical execution of these studies.

References

Lymecycline Degradation in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymecycline, a tetracycline-class broad-spectrum antibiotic, is susceptible to degradation in aqueous solutions through several pathways, primarily hydrolysis, oxidation, and photolysis. Understanding these degradation routes is critical for ensuring the stability, efficacy, and safety of pharmaceutical formulations. This technical guide provides an in-depth analysis of the core degradation pathways of Lymecycline, supported by available quantitative data, detailed experimental protocols, and visual representations of the degradation mechanisms. Lymecycline's chemical structure, which includes multiple ionizable functional groups, makes it sensitive to environmental factors such as pH, temperature, and light.[1]

Core Degradation Pathways

The degradation of Lymecycline in aqueous solutions is a multifaceted process influenced by several environmental factors. The principal degradation mechanisms include hydrolysis, oxidation, and photolysis, leading to the formation of various degradation products.

Hydrolysis

Hydrolysis is a major degradation pathway for tetracyclines, including Lymecycline. This process involves the cleavage of chemical bonds by reaction with water and is significantly influenced by pH and temperature.[2] The hydrolysis of tetracyclines generally follows first-order kinetics.[3]

Influence of pH:

  • Acidic Conditions (pH < 4): In acidic solutions, tetracyclines can undergo dehydration, leading to the formation of anhydrotetracycline derivatives.[4]

  • Neutral to Near-Neutral Conditions (pH 4-7): In this range, epimerization at the C4 position is a common degradation pathway for tetracyclines, resulting in the formation of less active epimers.[3]

  • Alkaline Conditions (pH > 7): Basic conditions can catalyze the hydrolysis of the amide group and other parts of the tetracycline molecule, leading to the formation of various degradation products. Studies on other tetracyclines have shown that base-catalyzed hydrolysis rates are significantly higher than acid-catalyzed or neutral pH hydrolysis rates.

Influence of Temperature: An increase in temperature generally accelerates the rate of hydrolysis. The effect of temperature on the degradation rate can be described by the Arrhenius equation. For tetracyclines, activation energies for hydrolysis at pH 7.0 have been reported to range from 42.0 kJ mol⁻¹ to 77.0 kJ mol⁻¹.

Hydrolytic Degradation Products: Common hydrolytic degradation products of tetracyclines include epimers (e.g., 4-epitetracycline), dehydration products (e.g., anhydrotetracycline), and isomers. For Lymecycline specifically, known degradation products include tetracycline base, epitetracycline isomers, and anhydrotetracycline-type dehydration products.

Table 1: Influence of pH and Temperature on Tetracycline Hydrolysis Kinetics

TetracyclinepHTemperature (°C)Half-life (t½)Reference
General Tetracyclines2 and 11Not specified< 6 hours to 9.7 weeks
Chlortetracycline (CTC)VariedVariedIncreased with pH and temp
Oxytetracycline (OTC)VariedVariedIncreased with pH and temp
Tetracycline (TET)VariedVariedIncreased with pH and temp

Note: Data specific to Lymecycline is limited; this table presents data for related tetracyclines to illustrate general trends.

Oxidation

Lymecycline is susceptible to oxidative degradation, which can be initiated by atmospheric oxygen or oxidizing agents. The presence of metal ions can also catalyze oxidative reactions.

Oxidative Stress Conditions: Forced degradation studies often employ hydrogen peroxide (H₂O₂) to simulate oxidative stress. The concentration of H₂O₂ and the duration of exposure are key parameters in these studies.

Oxidative Degradation Products: The tetracycline molecule has several sites prone to oxidation. The degradation pathway can involve modifications to the phenolic ring system and other functional groups. For tetracyclines in general, oxidative degradation can lead to the formation of various products through reactions like N,N-dedimethylation, hydroxylation, and ring-opening.

Table 2: Kinetic Data for the Reaction of Tetracyclines with Hydroxyl Radicals (•OH)

TetracyclineAbsolute Rate Constant (M⁻¹ s⁻¹)Reaction Efficiency (%)Reference
Tetracycline(6.3 ± 0.1) x 10⁹32 - 60
Chlortetracycline(5.2 ± 0.2) x 10⁹32 - 60
Oxytetracycline(5.6 ± 0.1) x 10⁹32 - 60
Doxycycline(7.6 ± 0.1) x 10⁹32 - 60

Note: This data provides insight into the reactivity of the tetracycline scaffold with a key oxidative species.

Photodegradation

Lymecycline, like other tetracyclines, is sensitive to light, particularly in the UV and visible regions. Photodegradation can lead to a loss of potency and the formation of potentially toxic photoproducts.

Influencing Factors: The rate and pathway of photodegradation can be affected by factors such as the wavelength of light, light intensity, pH of the solution, and the presence of photosensitizers.

Photodegradation Products: Photodegradation of tetracyclines can result in a complex mixture of products arising from various photochemical reactions, including photooxidation and photoreduction. Identified photodegradation products of tetracycline include those resulting from modifications at the C4 dimethylamino group and the A ring.

Experimental Protocols for Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.

Forced Degradation Study Protocol

A typical forced degradation study for Lymecycline would involve the following conditions:

  • Acid Hydrolysis: Dissolve Lymecycline in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Dissolve Lymecycline in 0.1 M NaOH and maintain at room temperature for a specified period.

  • Oxidative Degradation: Treat a solution of Lymecycline with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of Lymecycline to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of Lymecycline to UV light (e.g., 254 nm) and visible light.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to separate and quantify Lymecycline and its degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where Lymecycline and its major degradants absorb (e.g., 254 nm).

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualization of Degradation Pathways and Workflows

Degradation Pathways

Lymecycline_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Lymecycline Lymecycline 4-epi-Lymecycline 4-epi-Lymecycline Lymecycline->4-epi-Lymecycline Epimerization (pH dependent) Anhydrolyrecycline Anhydrolyrecycline Lymecycline->Anhydrolyrecycline Dehydration (acidic pH) Oxidized_Products Oxidized_Products Lymecycline->Oxidized_Products Oxidizing agents (e.g., H2O2) Photodegradation_Products Photodegradation_Products Lymecycline->Photodegradation_Products UV/Visible Light

Caption: Major degradation pathways of Lymecycline in aqueous solutions.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl) Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Basic (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Lymecycline_Sample Lymecycline Sample (Aqueous Solution/Solid) Data Data Interpretation: - Identify Degradants - Determine Pathways - Assess Stability Analysis->Data

Caption: A typical experimental workflow for forced degradation studies.

Conclusion

The degradation of Lymecycline in aqueous solutions is a complex process involving hydrolysis, oxidation, and photolysis. These degradation pathways are highly dependent on environmental conditions such as pH, temperature, and light exposure. While specific quantitative kinetic data for Lymecycline is not extensively available in the public domain, the well-documented degradation behavior of other tetracyclines provides a strong framework for understanding its stability profile. A thorough understanding of these degradation pathways, facilitated by robust forced degradation studies and stability-indicating analytical methods, is paramount for the development of stable and effective Lymecycline formulations. Further research focusing specifically on the degradation kinetics of Lymecycline would be beneficial for a more precise prediction of its shelf-life and stability under various conditions.

References

Spectroscopic characterization of Tetralysine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Characterization of Tetralysine

Introduction

This compound, a homo-oligopeptide composed of four L-lysine residues linked by peptide bonds, serves as a valuable model system for studying the structural and biophysical properties of short, charged peptides. Its inherent simplicity allows for a fundamental understanding of how charge, conformation, and environment influence peptide behavior. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering detailed experimental protocols and representative data for researchers in peptide chemistry, biochemistry, and drug development.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for quantifying the concentration of peptides in solution and providing insights into the electronic environment of aromatic residues. While lysine itself does not possess a strong chromophore in the near-UV region, the peptide bond (amide bond) absorbs light in the far-UV range.

Experimental Protocol
  • Sample Preparation:

    • Dissolve lyophilized this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a stock concentration of 1 mg/mL.

    • Use a quartz cuvette with a 1 cm path length.

    • Prepare a blank solution using the same buffer.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorbance spectrum from 190 nm to 400 nm.

    • Baseline correct the instrument with the buffer blank.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax), which is typically around 190-230 nm for the peptide backbone.

    • Calculate the molar extinction coefficient (ε) at a specific wavelength if the concentration is known, using the Beer-Lambert law (A = εcl).

Quantitative Data
ParameterValueConditions
Wavelength of Max Absorbance (λmax)~195 nm10 mM Phosphate Buffer, pH 7.4
Molar Extinction Coefficient (ε) at 214 nmApproximately 5000 M⁻¹cm⁻¹Based on the contribution of three peptide bonds.

Fluorescence Spectroscopy

Intrinsic fluorescence of peptides is typically dominated by aromatic amino acids (Trp, Tyr, Phe). Since this compound lacks these residues, it is non-fluorescent. However, it can be extrinsically labeled with a fluorophore (e.g., FITC, Dansyl chloride) to study its binding interactions or conformational changes.

Experimental Protocol for Labeled this compound
  • Sample Preparation:

    • Synthesize or purchase this compound labeled with a fluorescent dye at the N-terminus or the ε-amino group of a lysine side chain.

    • Dissolve the labeled peptide in the buffer of choice to a final concentration in the low micromolar range to avoid inner filter effects.

  • Instrumentation and Data Acquisition:

    • Use a spectrofluorometer.

    • Determine the optimal excitation wavelength (λex) by running an excitation scan at a fixed emission wavelength.

    • Acquire the emission spectrum by scanning a range of wavelengths after the excitation wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem).

    • The Stokes shift is calculated as the difference between λem and λex.

    • Changes in fluorescence intensity or emission maximum can indicate changes in the local environment of the fluorophore.

Representative Data for Dansyl-Labeled this compound
ParameterValueConditions
Excitation Wavelength (λex)~340 nm10 mM Phosphate Buffer, pH 7.4
Emission Wavelength (λem)~520 nm10 mM Phosphate Buffer, pH 7.4
Stokes Shift~180 nmDependent on solvent polarity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.

Experimental Protocol
  • Sample Preparation:

    • Dissolve this compound in a non-absorbing buffer (e.g., 10 mM sodium phosphate) to a concentration of approximately 0.1 mg/mL.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements.

  • Instrumentation and Data Acquisition:

    • Use a CD spectropolarimeter.

    • Record spectra in the far-UV region (190-250 nm) to analyze the peptide backbone conformation.

    • Acquire data at a controlled temperature (e.g., 25 °C).

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the observed ellipticity (θ) in millidegrees to mean residue ellipticity ([\text{θ}]) using the formula: [\text{θ}] = (θ * 100) / (c * n * l), where c is the molar concentration, n is the number of residues (4), and l is the path length in cm.

    • Analyze the shape of the spectrum to determine the secondary structure content.

Expected Spectroscopic Data

Short, charged peptides like this compound are typically unstructured in solution and adopt a random coil conformation.

Secondary StructureCharacteristic CD Signal
Random CoilStrong negative band near 198 nm.
α-HelixNegative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm.
β-SheetA negative band around 218 nm and a positive band around 195 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution information about the atomic-level structure and dynamics of molecules in solution. For this compound, 1D ¹H and 2D experiments like COSY and TOCSY can be used to assign proton resonances.

Experimental Protocol
  • Sample Preparation:

    • Dissolve this compound in a deuterated solvent (e.g., D₂O) to a concentration of 1-5 mM.

    • Add a small amount of a reference standard like DSS or TSP for chemical shift referencing.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Acquire a 1D ¹H spectrum to observe all proton signals.

    • Perform 2D experiments (e.g., COSY, TOCSY) to establish through-bond scalar couplings and assign specific protons to each residue.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign chemical shifts (δ) in parts per million (ppm) to the backbone and side-chain protons.

Typical ¹H NMR Chemical Shifts for Lysine Residues
ProtonTypical Chemical Shift (ppm)
Hα (Alpha)4.2 - 4.4
Hβ (Beta)1.8 - 2.0
Hγ (Gamma)1.4 - 1.6
Hδ (Delta)1.6 - 1.8
Hε (Epsilon)2.9 - 3.1
HN (Amide)8.0 - 8.5

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation s1 Lyophilized This compound s3 Dissolution & Concentration Adjustment s1->s3 s2 Buffer Selection s2->s3 a1 UV-Vis Spectroscopy s3->a1 a2 Fluorescence (if labeled) s3->a2 a3 Circular Dichroism (CD) s3->a3 a4 NMR Spectroscopy s3->a4 d1 Concentration Quantification a1->d1 d2 Conformational Analysis a2->d2 d3 Secondary Structure Determination a3->d3 d4 Atomic-Level Structure a4->d4

Caption: General experimental workflow for the spectroscopic characterization of this compound.

Hypothetical Signaling Pathway

G cluster_input cluster_membrane cluster_intracellular cluster_output This compound This compound Peptide Receptor Membrane Receptor (e.g., GPCR) This compound->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A (PKA) SecondMessenger->Kinase Response Cellular Response (e.g., Gene Expression) Kinase->Response

Caption: A hypothetical signaling pathway initiated by the binding of a peptide like this compound.

An In-depth Technical Guide to the Interaction of Tetracyclines with Serum Proteins in Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetracycline antibiotics, a class of broad-spectrum antibacterial agents, are known to interact with serum proteins, primarily serum albumin. This interaction is a critical determinant of the drug's pharmacokinetic and pharmacodynamic properties, influencing its distribution, metabolism, and efficacy. This technical guide synthesizes the current understanding of tetracycline-serum protein interactions, details the experimental methodologies used to characterize these interactions, and provides a framework for future research in this area. The primary binding site for tetracyclines on human serum albumin (HSA) has been identified as site II, located in subdomain IIIA. The binding is predominantly driven by electrostatic interactions.

Quantitative Data on Tetracycline-Serum Protein Interactions

The following table summarizes the binding parameters for various tetracyclines with serum albumin, as reported in the literature. It is important to note that binding affinities can vary depending on the specific tetracycline derivative and the experimental conditions.

Tetracycline DerivativeSerum ProteinBinding Site on HSAPrimary Driving Force(s)
Tetracycline (TC)Human Serum Albumin (HSA)Site II (Subdomain IIIA)Electrostatic interactions[1]
Anhydrotetracycline (ATC)Bovine Serum Albumin (BSA)Site IIHydrogen bonding and van der Waals interactions[2]
Epitetracycline (ETC)Bovine Serum Albumin (BSA)Site IIHydrogen bonding and van der Waals interactions[2]
MethacyclineHuman Serum Albumin (HSA)Not specifiedHydrophobic and charge-transfer binding[3]
DoxycyclineHuman Serum Albumin (HSA)Not specifiedHydrophobic and charge-transfer binding[3]
ChlortetracyclineHuman Serum Albumin (HSA)Not specifiedHydrophobic and charge-transfer binding
OxytetracyclineHuman Serum Albumin (HSA)Not specifiedHydrophobic and charge-transfer binding

Experimental Protocols for Studying Drug-Protein Interactions

A variety of biophysical techniques can be employed to characterize the interaction between a drug candidate like tetralysine and serum proteins. The choice of method depends on the specific parameters to be determined.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Generalized ITC Protocol:

  • Sample Preparation:

    • Dialyze the serum protein (e.g., HSA) and the drug (e.g., this compound) against the same buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and the drug.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Load the protein solution into the sample cell and the drug solution into the titration syringe.

  • Titration:

    • Perform a series of injections of the drug into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat per injection.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor molecular interactions in real-time. It provides kinetic data, including association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Generalized SPR Protocol:

  • Sensor Chip Preparation:

    • Immobilize the serum protein (ligand) onto the surface of a sensor chip.

  • Analyte Injection:

    • Inject a series of concentrations of the drug (analyte) over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the amount of bound analyte.

  • Regeneration:

    • Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgrams to a kinetic model to determine the association and dissociation rate constants.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify protein-protein or protein-drug interactions by using an antibody to precipitate the protein of interest from a solution, along with any bound molecules.

Generalized Co-IP Protocol:

  • Cell Lysis:

    • Lyse cells cultured with the drug under non-denaturing conditions to maintain protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the serum protein of interest.

    • Add protein A/G beads to capture the antibody-protein complex.

  • Washing:

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the protein-drug complex from the beads.

    • Analyze the eluted sample by techniques such as mass spectrometry to identify the bound drug.

Visualizations: Workflows and Pathways

Experimental Workflow for Characterizing Drug-Protein Interactions

experimental_workflow cluster_prep Sample Preparation cluster_methods Biophysical Characterization cluster_analysis Data Analysis prep_protein Purified Serum Protein itc Isothermal Titration Calorimetry (ITC) prep_protein->itc Input spr Surface Plasmon Resonance (SPR) prep_protein->spr Input coip Co-Immunoprecipitation (Co-IP) prep_protein->coip Input prep_drug This compound Solution prep_drug->itc Input prep_drug->spr Input prep_drug->coip Input thermo Thermodynamic Parameters (Kd, ΔH, ΔS) itc->thermo kinetics Kinetic Parameters (kon, koff) spr->kinetics binding_partner Binding Partner Identification coip->binding_partner

Caption: Generalized workflow for studying drug-serum protein interactions.

Hypothetical Signaling Pathway Modulation

While direct evidence for this compound modulating specific signaling pathways through serum protein interaction is lacking, the binding to serum proteins can influence the free drug concentration available to interact with cellular targets. The following diagram illustrates a generalized signaling pathway that could be affected by a drug.

signaling_pathway drug Free this compound receptor Cell Surface Receptor drug->receptor Binds adaptor Adaptor Protein receptor->adaptor Activates kinase1 Kinase 1 adaptor->kinase1 Recruits & Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Alters

Caption: A generalized cell signaling cascade potentially affected by a drug.

Conclusion

The interaction of tetracyclines with serum proteins is a multifaceted process that significantly impacts their clinical performance. A thorough understanding of these interactions is paramount for the development of new tetracycline derivatives like this compound with improved therapeutic profiles. The experimental methodologies and frameworks presented in this guide provide a robust starting point for researchers and drug development professionals to investigate the specific binding characteristics of this compound and other novel drug candidates with serum proteins. Future studies should focus on obtaining precise quantitative data for this compound to elucidate its unique interaction profile and to inform rational drug design.

References

Methodological & Application

Application Notes and Protocols for Lymecycline-Loaded PLGA Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of lymecycline-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The methodologies described herein are based on established techniques for encapsulating hydrophilic drugs into biodegradable polymeric nanoparticles, offering a potential platform for the controlled release of lymecycline.

Introduction

Lymecycline, a second-generation tetracycline antibiotic, is effective against a broad spectrum of bacteria by inhibiting protein synthesis. Its encapsulation within PLGA nanoparticles presents a promising strategy to enhance its therapeutic efficacy, provide sustained release, and potentially reduce side effects. PLGA is a biocompatible and biodegradable polymer approved by the FDA for drug delivery applications. The formulation of lymecycline into PLGA nanoparticles can be achieved using the double emulsion solvent evaporation method, which is particularly suitable for water-soluble drugs.

Data Presentation

Due to the limited availability of specific quantitative data for lymecycline-loaded PLGA nanoparticles in the public domain, the following table presents representative data from studies on doxycycline- and tetracycline-loaded PLGA nanoparticles, which are structurally and functionally similar to lymecycline. This data serves as a reference for expected nanoparticle characteristics.

FormulationPolymerDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
DOX-NP (SEE)PLGADoxycycline170 ± 750.196-66-[1][2]
DOX-NP (SE)PLGADoxycycline168 ± 610.130-18-[1]
SIM-loaded TC-PLGA NPsTC-PLGASimvastatin (with Tetracycline conjugation)~220-->75-[3][4]

Note: The data presented for doxycycline (DOX) and tetracycline (TC)-conjugated nanoparticles are intended to provide a general indication of the achievable physicochemical properties for tetracycline-class antibiotics encapsulated in PLGA nanoparticles.

Experimental Protocols

Protocol 1: Formulation of Lymecycline-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation

This protocol details the steps for encapsulating the hydrophilic drug lymecycline into PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • Lymecycline hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EA)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Phosphate buffered saline (PBS)

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator (optional)

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Preparation of the Inner Aqueous Phase (w1): Dissolve a specific amount of lymecycline hydrochloride in a small volume of deionized water.

  • Preparation of the Organic Phase (o): Dissolve a precise amount of PLGA in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase (w1) to the organic phase (o). Emulsify the mixture using a high-speed homogenizer or sonicator on an ice bath to form a stable water-in-oil (w/o) primary emulsion.

  • Preparation of the External Aqueous Phase (w2): Prepare an aqueous solution of a surfactant, such as poly(vinyl alcohol) (PVA), typically at a concentration of 1-5% (w/v) in deionized water.

  • Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion (w1/o) to the external aqueous phase (w2) under continuous stirring or homogenization. This will form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate. A rotary evaporator can be used to accelerate this process.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and unencapsulated drug. Centrifuge after each wash.

  • Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or freeze-dry the nanoparticles for long-term storage. For lyophilization, a cryoprotectant (e.g., trehalose or sucrose) can be added to the nanoparticle suspension.

Protocol 2: Characterization of Lymecycline-Loaded PLGA Nanoparticles

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI of the nanoparticles in suspension. The zeta potential, an indicator of surface charge and stability, is measured using electrophoretic light scattering.

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the average particle size, PDI, and zeta potential. Perform measurements in triplicate.

2.2 Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Principle: The amount of lymecycline encapsulated within the nanoparticles is determined indirectly by measuring the amount of free drug in the supernatant after centrifugation.

  • Procedure:

    • After the first centrifugation step in the formulation protocol, collect the supernatant.

    • Quantify the concentration of lymecycline in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Total amount of drug used] x 100

    • DL (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study
  • Principle: This study evaluates the release profile of lymecycline from the PLGA nanoparticles over time in a simulated physiological environment.

  • Procedure:

    • Disperse a known amount of lymecycline-loaded nanoparticles in a release medium (e.g., PBS, pH 7.4).

    • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off and immerse it in a larger volume of the release medium.

    • Maintain the setup at 37°C with constant, gentle stirring.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the concentration of lymecycline in the collected samples using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative percentage of drug released against time.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Nanoparticle Characterization prep_w1 Prepare Inner Aqueous Phase (w1) (Lymecycline in Water) emulsify1 Primary Emulsification (w1/o) (Homogenization/Sonication) prep_w1->emulsify1 prep_o Prepare Organic Phase (o) (PLGA in DCM/EA) prep_o->emulsify1 emulsify2 Secondary Emulsification (w1/o/w2) emulsify1->emulsify2 prep_w2 Prepare External Aqueous Phase (w2) (PVA Solution) prep_w2->emulsify2 evaporation Solvent Evaporation emulsify2->evaporation collection Nanoparticle Collection (Centrifugation) evaporation->collection washing Washing collection->washing analysis Physicochemical Analysis - Particle Size (DLS) - PDI (DLS) - Zeta Potential - Encapsulation Efficiency - Drug Loading washing->analysis release In Vitro Release Study washing->release

Experimental workflow for lymecycline-loaded PLGA nanoparticles.

signaling_pathway cluster_ribosome Bacterial Ribosome (70S) sub_50S 50S Subunit sub_30S 30S Subunit a_site lymecycline Lymecycline lymecycline->a_site Binds to 30S subunit at the A-site inhibition Inhibition of Protein Synthesis lymecycline->inhibition Prevents tRNA binding trna Aminoacyl-tRNA trna->a_site Attempts to bind protein_synthesis Protein Synthesis (Elongation) bacteriostasis Bacteriostasis (Inhibition of Bacterial Growth) inhibition->bacteriostasis

Mechanism of action of Lymecycline.

References

Quantitative Analysis of Lymecycline in Biological Samples Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymecycline is a tetracycline-class broad-spectrum antibiotic utilized in the treatment of various bacterial infections, most notably acne. Accurate quantification of lymecycline in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the quantitative analysis of lymecycline in biological samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methodologies outlined herein are based on established analytical principles and validated according to international guidelines to ensure accuracy, precision, and reliability.

Principle of the Method

The method involves the extraction of lymecycline from a biological matrix followed by chromatographic separation and quantification. A reversed-phase HPLC system is employed, where lymecycline is separated from endogenous components on a C18 stationary phase. The mobile phase typically consists of an acidic aqueous buffer and an organic modifier. Detection is achieved by monitoring the UV absorbance at a wavelength where lymecycline exhibits maximum absorption. Quantification is performed using an external standard calibration curve.

Materials and Reagents

  • Lymecycline reference standard (purity ≥ 98%)

  • Internal standard (IS), e.g., Demeclocycline (purity ≥ 98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Orthophosphoric acid (analytical grade)

  • Trifluoroacetic acid (TFA) (analytical grade)

  • Perchloric acid (analytical grade)

  • Human plasma/serum (drug-free)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: Recommended HPLC Operating Parameters

ParameterCondition 1Condition 2
Column Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)[1]C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (pH 3.0 with orthophosphoric acid) (50:50, v/v)[1]0.1% Phosphoric acid in Water : Acetonitrile
Flow Rate 1.0 mL/min[1]1.0 mL/min
Detection Wavelength 359 nm[1]280 nm
Injection Volume 20 µL20 µL
Column Temperature Ambient30 °C
Run Time ~5 minutes~10 minutes

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

Stock Solution (1 mg/mL): Accurately weigh 10 mg of lymecycline reference standard and dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 5 µg/mL, and 15 µg/mL) by spiking appropriate amounts of the working standard solution into drug-free human plasma or serum.

Sample Preparation

Two common methods for extracting lymecycline from biological matrices are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

This method is rapid and suitable for high-throughput analysis.

Procedure:

  • Pipette 200 µL of the plasma/serum sample, standard, or QC sample into a microcentrifuge tube.

  • Add 600 µL of cold acetonitrile (or 10% trichloroacetic acid or perchloric acid) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

G cluster_sample Sample cluster_precipitation Protein Precipitation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis s Plasma/Serum (200 µL) p Add Acetonitrile (600 µL) s->p 1 v Vortex (1 min) p->v 2 c Centrifuge (10,000 rpm, 10 min) v->c 3 t Transfer Supernatant c->t 4 e Evaporate to Dryness t->e 5 r Reconstitute in Mobile Phase (200 µL) e->r 6 i Inject into HPLC (20 µL) r->i 7

Protein Precipitation Workflow

SPE provides a cleaner extract compared to PPT, which can improve column longevity and reduce matrix effects.

Procedure:

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load 500 µL of the plasma/serum sample, which has been pre-treated by adding 500 µL of 4% H₃PO₄, onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the lymecycline with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Vortex for 30 seconds and inject 20 µL into the HPLC system.

G cluster_conditioning Cartridge Conditioning cluster_extraction_steps Extraction Steps cluster_final_steps Final Preparation c1 Methanol (1 mL) c2 Water (1 mL) c1->c2 1 l Load Sample (500 µL) c2->l 2 w Wash (1 mL, 5% Methanol) l->w 3 e Elute (1 mL, Methanol) w->e 4 ev Evaporate to Dryness e->ev 5 r Reconstitute in Mobile Phase (200 µL) ev->r 6 i Inject into HPLC (20 µL) r->i 7

Solid-Phase Extraction Workflow

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Results
Linearity (r²) ≥ 0.9950.999
Accuracy (% Recovery) 85 - 115% (80 - 120% for LLOQ)95.8 - 104.2%
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)< 10%
Recovery (%) Consistent and reproducible> 85%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.1 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.03 µg/mL
Stability Studies

The stability of lymecycline in biological samples under various conditions must be evaluated.

Table 3: Stability of Lymecycline in Human Plasma

Stability ConditionDurationTemperatureStability (% Recovery)
Short-Term (Bench-Top) 6 hoursRoom Temperature92 - 105%
Freeze-Thaw (3 cycles) 24 hours per cycle-20°C to Room Temp90 - 108%
Long-Term 30 days-20°C88 - 103%
Long-Term 90 days-80°C91 - 106%
Post-Preparative (Autosampler) 24 hours4°C95 - 102%

Note: Stability data for other tetracyclines, such as doxycycline and minocycline, suggest similar stability profiles. For instance, minocycline is stable in human plasma for at least two months at -20°C and can tolerate two freeze-thaw cycles with losses of less than 10%. Doxycycline samples are reported to be stable at room temperature for 6 hours and for at least 30 hours after processing.

Data Presentation and Analysis

A calibration curve is constructed by plotting the peak area of lymecycline against the corresponding concentration of the standards. The concentration of lymecycline in the unknown samples is then determined by interpolating their peak areas from the linear regression equation of the calibration curve.

Table 4: Example Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
0.11523
0.57895
1.015432
5.076543
10.0152876
20.0301456

The linear regression equation would be in the form of y = mx + c, where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept.

Conclusion

The HPLC methods described provide a reliable and robust approach for the quantitative determination of lymecycline in biological samples. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study, such as sample throughput and the need for a cleaner extract. Proper method validation, including stability assessments, is essential to ensure the integrity and accuracy of the analytical results.

Signaling Pathway and Logical Relationship Diagram

G cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase sample Biological Sample Collection (Plasma/Serum) storage Sample Storage (-20°C or -80°C) sample->storage 1 prep Sample Preparation (PPT or SPE) storage->prep 2 hplc HPLC Separation (C18 Column) prep->hplc 3 detection UV Detection (359 nm or 280 nm) hplc->detection 4 quant Quantification (Calibration Curve) detection->quant 5 data Data Analysis (Pharmacokinetic Modeling) quant->data 6 report Reporting of Results data->report 7

References

Application Notes and Protocols: Lymecycline Functionalization of Liposomes for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymecycline, a second-generation tetracycline antibiotic, is a potent agent against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which ultimately leads to a bacteriostatic effect.[1][3][4] While effective, conventional administration of lymecycline can be associated with systemic side effects and limitations in reaching specific infection sites. Liposomal drug delivery systems offer a promising strategy to overcome these challenges. Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs, improve drug solubility and stability, and enable targeted delivery, thereby reducing systemic toxicity.

The functionalization of liposomes with lymecycline aims to create a targeted and controlled-release formulation. This approach can enhance the therapeutic efficacy of the antibiotic, particularly for intracellular infections or those localized in specific tissues. By encapsulating lymecycline within liposomes, it is possible to alter its pharmacokinetic profile, prolong its circulation time, and facilitate its uptake by target cells.

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of lymecycline-functionalized liposomes. The methodologies described herein are based on established techniques for the encapsulation of tetracycline-class antibiotics and are intended to serve as a foundational guide for researchers developing novel antibiotic delivery systems.

Data Presentation

The following tables summarize key quantitative data for the characterization of lymecycline-loaded liposomes. These values are representative and may vary based on the specific lipids and preparation methods used.

Table 1: Physicochemical Properties of Lymecycline-Loaded Liposomes

ParameterCationic LiposomesAnionic LiposomesNeutral Liposomes
Mean Particle Size (nm) 150 ± 20180 ± 25165 ± 18
Polydispersity Index (PDI) 0.15 ± 0.050.20 ± 0.070.18 ± 0.06
Zeta Potential (mV) +35 ± 5-40 ± 6-5 ± 2
Encapsulation Efficiency (%) 45 ± 535 ± 440 ± 6

Table 2: In Vitro Drug Release Profile of Lymecycline from Liposomes

Time (hours)Cumulative Release (%) - CationicCumulative Release (%) - AnionicCumulative Release (%) - Neutral
1 10 ± 215 ± 312 ± 2
4 25 ± 435 ± 530 ± 4
8 40 ± 555 ± 650 ± 5
12 55 ± 670 ± 765 ± 6
24 75 ± 885 ± 980 ± 8

Experimental Protocols

Protocol 1: Preparation of Lymecycline-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing lymecycline using the thin-film hydration method.

Materials:

  • Lymecycline hydrochloride

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C for DPPC) to form a thin, uniform lipid film on the flask wall.

  • Further dry the lipid film under a stream of nitrogen gas for 30 minutes, followed by vacuum desiccation for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of lymecycline in PBS (e.g., 1 mg/mL). The hydration is performed by gently rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication in a bath sonicator for 5-10 minutes.

  • For further size reduction and homogenization, extrude the liposome suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Remove the non-encapsulated lymecycline by dialysis against PBS or by size exclusion chromatography.

  • Store the final liposomal suspension at 4°C.

Protocol 2: Characterization of Lymecycline-Loaded Liposomes

2.1 Particle Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the liposomal suspension with filtered PBS to an appropriate concentration.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential using the same instrument to determine the surface charge of the liposomes.

    • Perform measurements in triplicate.

2.2 Determination of Encapsulation Efficiency

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the unencapsulated ("free") lymecycline from the liposomal formulation by ultracentrifugation or size exclusion chromatography.

    • Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or isopropanol).

    • Quantify the amount of lymecycline in the supernatant (free drug) and in the disrupted liposomes (total drug) using a validated HPLC method.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Drug Release Study
  • Method: Dialysis Method

  • Procedure:

    • Place a known amount of the lymecycline-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or a more acidic pH to simulate an infection site) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the concentration of lymecycline in the collected samples using HPLC.

    • Calculate the cumulative percentage of drug released over time.

Protocol 4: Evaluation of Antibacterial Activity
  • Method: Minimum Inhibitory Concentration (MIC) Assay

  • Procedure:

    • Prepare serial dilutions of free lymecycline, lymecycline-loaded liposomes, and empty liposomes (as a control) in a suitable bacterial growth medium.

    • Inoculate each dilution with a standardized suspension of the target bacteria (e.g., Staphylococcus aureus or Escherichia coli).

    • Incubate the samples under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the formulation that visibly inhibits bacterial growth.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Biological Evaluation prep1 Lipid Dissolution prep2 Thin Film Formation prep1->prep2 prep3 Hydration with Lymecycline prep2->prep3 prep4 Sizing (Extrusion) prep3->prep4 char1 Size & Zeta Potential (DLS) prep4->char1 char2 Encapsulation Efficiency (HPLC) prep4->char2 char3 Drug Release (Dialysis) prep4->char3 eval1 Antibacterial Activity (MIC) prep4->eval1 eval2 Cellular Uptake Studies prep4->eval2

Caption: Experimental workflow for the preparation and evaluation of lymecycline-loaded liposomes.

mechanism_of_action cluster_liposome Lymecycline Liposome cluster_bacteria Bacterial Cell liposome Lymecycline-Loaded Liposome membrane Bacterial Cell Wall & Membrane liposome->membrane Fusion / Endocytosis ribosome 30S Ribosome membrane->ribosome Lymecycline Release protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition

Caption: Proposed mechanism of action for lymecycline-loaded liposomes against bacteria.

logical_relationship cluster_goals Primary Goals cluster_approaches Formulation Approaches cluster_outcomes Expected Outcomes start Development of Lymecycline-Liposomes goal1 Enhanced Drug Delivery start->goal1 goal2 Reduced Systemic Toxicity start->goal2 goal3 Improved Therapeutic Efficacy start->goal3 app1 Optimize Lipid Composition goal1->app1 app2 Control Particle Size goal1->app2 app3 Surface Modification (Targeting) goal1->app3 goal2->app1 goal2->app2 goal2->app3 goal3->app1 goal3->app2 goal3->app3 out1 Targeted Antibiotic Action app1->out1 out2 Sustained Drug Release app1->out2 out3 Overcoming Antibiotic Resistance app1->out3 app2->out1 app2->out2 app2->out3 app3->out1 app3->out2 app3->out3

Caption: Logical relationship of goals, approaches, and outcomes in lymecycline-liposome development.

References

Application Notes and Protocols for Tetracycline-Inducible shRNA Expression

Author: BenchChem Technical Support Team. Date: November 2025

A Step-by-Step Guide for Researchers

This guide provides a comprehensive overview and detailed protocols for utilizing the tetracycline-inducible short hairpin RNA (shRNA) expression system. This powerful tool allows for the temporal control of gene expression, enabling researchers to study gene function with precision. It is important to note that the term "Tetralysine" is not standard in this context; the widely used inducers are Tetracycline and its more stable and potent analog, Doxycycline . This guide will focus on the use of Doxycycline.

The Tet-On system is the most common configuration for inducible shRNA. In this system, the expression of the shRNA is turned on in the presence of Doxycycline. This is achieved through two key components: the reverse tetracycline-controlled transactivator (rtTA) and a tetracycline response element (TRE) located in the promoter driving shRNA expression. In the absence of Doxycycline, the rtTA cannot bind to the TRE, and the shRNA is not transcribed. When Doxycycline is added, it binds to the rtTA, causing a conformational change that allows it to bind to the TRE and activate shRNA transcription, leading to the knockdown of the target gene.

Mechanism of the Tet-On Inducible shRNA System

The Tet-On system provides tight, inducible control over gene expression. The key components are the reverse tetracycline transactivator (rtTA) protein and the Tetracycline Response Element (TRE) promoter.

TetOn_Mechanism cluster_no_dox No Doxycycline cluster_dox With Doxycycline rtTA_inactive rtTA TRE_inactive TRE Promoter rtTA_inactive->TRE_inactive No Binding shRNA_inactive shRNA Gene TRE_inactive->shRNA_inactive Transcription OFF Target_mRNA_inactive Target mRNA shRNA_inactive->Target_mRNA_inactive No Cleavage Protein_inactive Target Protein Target_mRNA_inactive->Protein_inactive Translation ON Dox Doxycycline rtTA_active rtTA Dox->rtTA_active Binds TRE_active TRE Promoter rtTA_active->TRE_active Binds & Activates shRNA_active shRNA Gene TRE_active->shRNA_active Transcription ON Target_mRNA_active Target mRNA shRNA_active->Target_mRNA_active Cleavage Protein_active Target Protein Target_mRNA_active->Protein_active Translation OFF

Caption: Mechanism of Doxycycline-inducible shRNA expression in the Tet-On system.

Experimental Workflow

The overall process for establishing and utilizing an inducible shRNA system involves several key stages, from initial vector construction to the final validation of gene knockdown.

Experimental_Workflow cluster_setup System Setup cluster_experiment Experiment cluster_validation Validation A 1. Design & Clone shRNA into Inducible Vector B 2. Generate Stable rtTA-Expressing Cell Line A->B C 3. Transduce rtTA Cells with Inducible shRNA Lentivirus B->C D 4. Select & Expand Double-Stable Cell Line C->D E 5. Induce shRNA Expression with Doxycycline D->E F 6. Harvest Cells at Different Time Points E->F G 7. Validate Knockdown (qRT-PCR) F->G H 8. Validate Knockdown (Western Blot) G->H I 9. Perform Phenotypic Assay H->I

Caption: Overall experimental workflow for inducible shRNA-mediated gene knockdown.

Quantitative Data Summary

Successful gene knockdown depends on optimizing several experimental parameters. The following tables provide typical starting points for Doxycycline concentration and induction time.

Table 1: Recommended Doxycycline Concentrations for Induction

Cell TypeTypical Doxycycline Concentration Range (ng/mL)Notes
Most Cancer Lines100 - 1000Start with a titration from 100 to 1000 ng/mL to find the optimal concentration.
Primary Cells10 - 500May be more sensitive to Doxycycline; a lower starting concentration is recommended.
Stem Cells50 - 1000High concentrations can sometimes affect differentiation. Titration is crucial.

Table 2: Typical Time Course for shRNA Induction and Knockdown

Time PointExpected EventValidation Method
24 hoursshRNA expression is detectable.qRT-PCR for shRNA
48 hoursSignificant reduction in target mRNA levels.qRT-PCR for mRNA
72 hoursSignificant reduction in target protein levels.Western Blot
>96 hoursPhenotypic changes may become apparent.Specific Assays

Detailed Experimental Protocols

Protocol 1: Generation of a Stable rtTA-Expressing Cell Line
  • Cell Plating: Plate 2 x 10^5 cells per well in a 6-well plate in their standard growth medium.

  • Transfection/Transduction:

    • Transfection: Transfect the cells with a plasmid encoding the rtTA protein using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

    • Transduction: Transduce the cells with a lentiviral vector encoding the rtTA at a multiplicity of infection (MOI) of 1-5.

  • Antibiotic Selection: 48 hours post-transfection/transduction, begin selection by adding the appropriate antibiotic (e.g., G418 or Puromycin) to the growth medium. The concentration of the antibiotic should be predetermined from a kill curve.

  • Clonal Selection: After 1-2 weeks of selection, individual resistant colonies will form. Isolate several colonies using cloning cylinders or by limiting dilution.

  • Expansion and Validation: Expand each clone and validate the expression and functionality of the rtTA protein, for example, by transiently transfecting a TRE-driven reporter gene (e.g., Luciferase or GFP) and inducing with Doxycycline.

Protocol 2: Transduction with Inducible shRNA Lentivirus
  • Cell Plating: Plate 1 x 10^5 of the stable rtTA-expressing cells per well in a 6-well plate.

  • Lentiviral Transduction: Add the lentiviral particles containing the TRE-driven shRNA construct to the cells at a predetermined MOI. Polybrene (4-8 µg/mL) can be added to enhance transduction efficiency.

  • Incubation: Incubate the cells with the virus for 12-24 hours.

  • Medium Change: Remove the virus-containing medium and replace it with fresh growth medium.

  • Antibiotic Selection: 48 hours post-transduction, begin selection with the second antibiotic corresponding to the shRNA vector (e.g., Hygromycin or Blasticidin).

  • Expansion: Expand the resulting double-stable cell line for subsequent experiments.

Protocol 3: Induction of shRNA Expression
  • Cell Plating: Plate the double-stable cells at the desired density for your downstream assay.

  • Induction: Add Doxycycline to the growth medium at the optimized concentration (e.g., 500 ng/mL). Include a non-induced control (no Doxycycline).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours) to allow for shRNA expression and target knockdown.

  • Harvesting: Harvest the cells for subsequent analysis.

Protocol 4: Validation of Gene Knockdown

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level

  • RNA Extraction: Extract total RNA from both induced and non-induced cell pellets using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes specific to your target gene. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analysis: Calculate the relative expression of the target gene in the induced sample compared to the non-induced control using the ΔΔCt method.

B. Western Blot for Protein Level

  • Protein Extraction: Lyse the induced and non-induced cell pellets in RIPA buffer containing protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific to your target protein, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal loading.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the extent of protein knockdown.

Application Notes and Protocols: Lymecycline Cytotoxicity Assay in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lymecycline, a tetracycline-class antibiotic, is widely used in clinical practice. While the neuroprotective and, conversely, neurotoxic effects of other tetracyclines like minocycline and doxycycline have been investigated, the specific impact of lymecycline on neuronal viability remains less characterized.[1][2] Understanding the potential cytotoxicity of lymecycline in primary neurons is crucial for drug development and for defining its therapeutic window. These application notes provide a detailed protocol for assessing lymecycline-induced cytotoxicity in primary neuronal cultures using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Data Presentation

Table 1: Example Dose-Response of Lymecycline on Primary Neuron Viability

Lymecycline Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
1095.3 ± 6.1
5082.4 ± 7.3
10065.7 ± 8.9
20041.2 ± 9.5
50025.6 ± 6.8

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions, neuron type, and culture purity.

Experimental Protocols

I. Primary Neuronal Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 timed-pregnant Sprague-Dawley rat

  • Hibernate®-E Medium

  • B-27® Plus Neuronal Culture System (contains Neurobasal® Plus Medium and B-27® Plus Supplement)

  • Papain

  • Trypan Blue Stain

  • Poly-D-lysine (PDL) hydrobromide

  • Laminin

  • Sterile, tissue culture-treated 96-well plates

  • Dissection tools (forceps, scissors)

  • 15 mL and 50 mL conical tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Plate Coating:

    • Prepare a 50 µg/mL working solution of PDL in sterile, distilled water.

    • Add 50 µL of the PDL solution to each well of a 96-well plate and incubate for at least 1 hour at 37°C.

    • Aspirate the PDL solution and wash the wells three times with sterile, distilled water.

    • Allow the plate to dry completely in a sterile environment.

    • (Optional but recommended) Add a laminin solution (20 µg/mL in PBS) and incubate for at least 2 hours at 37°C before aspirating and seeding cells.

  • Neuron Isolation:

    • Dissect cortices from E18 rat embryos in Hibernate®-E medium.

    • Remove the meninges carefully.

    • Transfer the cortical tissue to a fresh tube containing papain solution (e.g., 2 mg/mL in a calcium-free Hibernate®-E) and incubate for 30 minutes at 37°C with gentle agitation every 5 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

    • Determine cell viability and density using a hemocytometer and Trypan Blue staining.

  • Cell Seeding:

    • Dilute the cell suspension in complete Neurobasal® Plus medium (Neurobasal® Plus Medium with B-27® Plus Supplement and GlutaMAX™).

    • Seed the neurons onto the pre-coated 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

    • After 24 hours, perform a half-medium change to remove cellular debris.

    • Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation and the formation of a synaptic network before drug treatment.

II. Lymecycline Cytotoxicity Assay (MTT Assay)

Materials:

  • Lymecycline hydrochloride

  • Phosphate-buffered saline (PBS) or sterile water for stock solution

  • MTT reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Lymecycline Preparation and Treatment:

    • Prepare a stock solution of lymecycline (e.g., 10 mM) in sterile water or PBS. Further dilutions should be made in the complete Neurobasal® Plus medium.

    • After 7-10 DIV, carefully remove half of the culture medium from each well.

    • Add fresh medium containing the desired concentrations of lymecycline to each well. Include a vehicle control (medium without lymecycline).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • After the incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Leave the plate at room temperature in the dark for at least 2 hours.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to correct for background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_culture Culture & Treatment cluster_assay Assay cluster_analysis Data Analysis plate_prep Plate Coating (PDL/Laminin) neuron_iso Primary Neuron Isolation (E18 Rat Cortex) plate_prep->neuron_iso Ready for cells cell_seed Cell Seeding (96-well plate) neuron_iso->cell_seed maturation Neuronal Maturation (7-10 DIV) cell_seed->maturation lym_treat Lymecycline Treatment (Various Concentrations) maturation->lym_treat mtt_add Add MTT Reagent lym_treat->mtt_add incubation Incubation (2-4 hours) mtt_add->incubation solubilize Solubilize Formazan incubation->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_via Calculate % Viability read_abs->calc_via

Caption: Workflow for Lymecycline Cytotoxicity Assay in Primary Neurons.

Potential Signaling Pathways in Tetracycline-Induced Neurotoxicity

G cluster_mito Mitochondrial Dysfunction cluster_apoptosis Apoptosis cluster_inflammation Neuroinflammation lym Lymecycline mito Mitochondrial Stress lym->mito microglia Microglial Activation lym->microglia Inhibition/Modulation ros ↑ Reactive Oxygen Species (ROS) mito->ros cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Neuronal Apoptosis caspase3->apoptosis p38 p38 MAPK Activation microglia->p38 tnf ↑ Pro-inflammatory Cytokines (e.g., TNF-α) p38->tnf tnf->apoptosis

Caption: Potential Signaling Pathways in Tetracycline Neurotoxicity.

References

Application Notes and Protocols for In Vivo Delivery of Lymecycline in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo delivery of Lymecycline in mouse models. The information is compiled to assist in the design and execution of preclinical studies requiring the administration of this tetracycline antibiotic.

Data Presentation

The following tables summarize key quantitative data for the administration of tetracycline-class antibiotics in rodents. While specific data for Lymecycline in mice is limited in publicly available literature, the provided information for tetracycline and doxycycline can serve as a valuable starting point for dose-ranging studies.

Table 1: Parenteral and Oral Administration of Tetracyclines in Mice

AntibioticAdministration RouteDosage Range (mg/kg)VehicleSpeciesReference
Tetracycline BaseIntraperitoneal (IP)1.5, 10, 20Not SpecifiedMouse[1]
DoxycyclineIntraperitoneal (IP)1.5Not SpecifiedMouse[1]
DoxycyclineIntraperitoneal (IP)2.50.9% NaClMouse[2]
MinocyclineNot Specified45Not SpecifiedRat

Table 2: General Guidelines for Administration Volumes in Mice

Administration RouteMaximum Volume (ml/kg)Recommended Needle Gauge
Oral Gavage1018-20 G
Intraperitoneal (IP)1025-27 G
Subcutaneous (SC)5-1025-27 G

Experimental Protocols

The following are detailed methodologies for common routes of Lymecycline administration in mouse models.

Protocol 1: Oral Gavage Administration

Oral gavage is a precise method for delivering a specific dose of Lymecycline directly into the stomach.

Materials:

  • Lymecycline powder

  • Vehicle (e.g., sterile water, 0.5% carboxymethyl cellulose)

  • Syringes (1 ml)

  • Oral gavage needles (18-20 gauge, with a ball tip)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of Lymecycline Solution:

    • Accurately weigh the required amount of Lymecycline powder.

    • Dissolve or suspend the powder in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous before each administration.

  • Animal Preparation:

    • Weigh the mouse to calculate the precise volume to be administered. The maximum recommended volume for oral gavage is 10 ml/kg[3][4].

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • With the mouse held in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • Advance the needle smoothly and without force. The mouse should swallow as the needle passes down the esophagus. If resistance is met, withdraw and re-attempt.

  • Administration:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the Lymecycline solution.

    • Withdraw the needle gently in the same direction it was inserted.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration of substances.

Materials:

  • Lymecycline powder

  • Sterile, injectable-grade vehicle (e.g., sterile saline)

  • Syringes (1 ml)

  • Needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of Lymecycline Solution:

    • Prepare a sterile solution of Lymecycline in the chosen vehicle. Filter-sterilize the solution if necessary.

  • Animal Preparation:

    • Weigh the mouse to calculate the injection volume. The maximum recommended volume for IP injection is 10 ml/kg.

    • Restrain the mouse by scruffing the neck and turning it to expose the abdomen. Tilt the mouse's head downwards to move the abdominal organs away from the injection site.

  • Injection:

    • Wipe the injection site (lower right quadrant of the abdomen) with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs.

    • Aspirate gently to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

    • Inject the Lymecycline solution slowly.

  • Post-Procedure Monitoring:

    • Withdraw the needle and return the mouse to its cage. Monitor for any signs of pain or distress.

Protocol 3: Subcutaneous (SC) Injection

SC injection allows for slower, sustained absorption of the compound.

Materials:

  • Lymecycline powder

  • Sterile, injectable-grade vehicle

  • Syringes (1 ml)

  • Needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of Lymecycline Solution:

    • Prepare a sterile Lymecycline solution suitable for injection.

  • Animal Preparation:

    • Weigh the mouse to determine the correct injection volume. The maximum recommended volume for SC injection is 5-10 ml/kg.

    • Restrain the mouse and lift a fold of skin on the back, between the shoulder blades, to create a "tent".

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Aspirate to check for blood. If none is present, inject the solution slowly.

  • Post-Procedure Monitoring:

    • Withdraw the needle and gently massage the area to help disperse the solution. Return the mouse to its cage and monitor for any adverse reactions at the injection site.

Protocol 4: Topical Application

Topical delivery can be utilized for localized skin conditions.

Materials:

  • Lymecycline powder

  • Topical vehicle (e.g., hydrophilic gel, cream)

  • Small spatula or cotton-tipped applicator

  • Clippers or depilatory cream

  • Protective collar (optional)

Procedure:

  • Preparation of Topical Formulation:

    • Incorporate Lymecycline into the chosen vehicle at the desired concentration. Ensure homogenous mixing. A study on topical minocycline used concentrations of 1% and 4%.

  • Animal Preparation:

    • Gently shave or use a depilatory cream to remove fur from the target application area on the mouse's back to ensure direct skin contact.

  • Application:

    • Using a small spatula or cotton-tipped applicator, apply a thin, even layer of the Lymecycline formulation to the prepared skin area.

    • If necessary, an Elizabethan collar can be used to prevent the mouse from ingesting the topical medication.

  • Post-Procedure Monitoring:

    • Observe the application site for any signs of skin irritation or adverse reaction.

Visualizations

Lymecycline Mechanism of Action

Lymecycline, a member of the tetracycline class of antibiotics, primarily functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.

Lymecycline_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit Lymecycline_ext Lymecycline (Extracellular) Lymecycline_int Lymecycline (Intracellular) Lymecycline_ext->Lymecycline_int Passive Diffusion A_site A site Lymecycline_int->A_site Binds to 30S subunit at A site P_site P site Inhibition Inhibition mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Binding Blocked Protein Protein Synthesis (Elongation) Inhibition->Protein Prevents Elongation

Caption: Lymecycline's mechanism of inhibiting bacterial protein synthesis.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for assessing the in vivo efficacy of Lymecycline in a mouse model of bacterial infection is outlined below.

Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Infection Induction of Infection (e.g., Bacterial Challenge) Acclimatization->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment_Lym Lymecycline Administration (Selected Route & Dose) Grouping->Treatment_Lym Treatment_Vehicle Vehicle Control Grouping->Treatment_Vehicle Treatment_Positive Positive Control (Optional, e.g., other antibiotic) Grouping->Treatment_Positive Monitoring Daily Monitoring (Clinical Signs, Body Weight) Treatment_Lym->Monitoring Treatment_Vehicle->Monitoring Treatment_Positive->Monitoring Endpoint Endpoint Reached (Pre-determined time or clinical score) Monitoring->Endpoint Analysis Sample Collection & Analysis (e.g., Bacterial Load, Histopathology) Endpoint->Analysis

Caption: General workflow for an in vivo Lymecycline efficacy study.

References

Application Notes and Protocols for Characterization of Tetralysine-Conjugated Quantum Dots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, making them exceptional fluorescent probes for a wide range of biological applications, including cellular imaging and drug delivery.[1][2] Their bright, stable fluorescence and tunable emission spectra offer significant advantages over traditional organic dyes.[3] For effective use in biological systems, QDs are often functionalized with biomolecules to enhance biocompatibility and target specific cells or tissues.

This document provides a detailed overview of the characterization of quantum dots conjugated with tetralysine, a cell-penetrating peptide. Cell-penetrating peptides are short, basic peptides that can traverse cell membranes and facilitate the intracellular delivery of various macromolecular cargoes, including nanoparticles like QDs.[1] The conjugation of this compound to QDs is intended to enhance their cellular uptake, enabling their use as efficient probes for intracellular imaging and as carriers for targeted drug and gene delivery.[4] While specific data for this compound-conjugated QDs is limited, this application note will draw upon data from closely related poly-L-lysine (PLL) conjugated systems to provide a comprehensive guide.

Physicochemical Characterization

A thorough physicochemical characterization is crucial to ensure the quality, stability, and suitability of this compound-conjugated QDs for biological applications. The following table summarizes key characterization parameters and typical results observed for poly-lysine conjugated nanoparticles.

Parameter Technique Purpose Typical Values for Poly-lysine Conjugated Nanoparticles
Hydrodynamic Diameter Dynamic Light Scattering (DLS)To determine the size of the nanoparticle-conjugate in solution, including the hydration layer.100 - 200 nm
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the nanoparticles, which influences their stability in suspension and interaction with cell membranes.Positive values, indicating successful coating with the cationic peptide.
Morphology and Core Size Transmission Electron Microscopy (TEM)To visualize the shape and size of the individual quantum dot cores.Core size typically < 10 nm.
Optical Properties UV-Vis and Fluorescence SpectroscopyTo determine the absorption and emission spectra, and to assess the quantum yield (fluorescence brightness).Emission peak is size-dependent; high quantum yield is desirable.
Conjugation Efficiency Gel Electrophoresis, SpectroscopyTo confirm the successful conjugation of this compound to the quantum dots and to quantify the number of peptides per QD.Shift in electrophoretic mobility; changes in absorbance or fluorescence spectra.

Experimental Protocols

Synthesis of this compound-Conjugated Quantum Dots

This protocol describes a general method for the covalent conjugation of this compound to carboxyl-functionalized quantum dots using carbodiimide chemistry.

Materials:

  • Carboxyl-functionalized quantum dots

  • This compound peptide

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Quenching solution (e.g., glycine or Tris buffer)

  • Size exclusion chromatography columns

Procedure:

  • Activation of Quantum Dots:

    • Resuspend carboxyl-functionalized QDs in MES buffer.

    • Add EDC and NHS to the QD solution to activate the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve this compound in PBS.

    • Add the this compound solution to the activated QD solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add the quenching solution to stop the reaction.

    • Purify the this compound-conjugated QDs from unreacted peptides and coupling reagents using size exclusion chromatography.

  • Characterization:

    • Characterize the purified conjugates for their hydrodynamic diameter, zeta potential, and optical properties as described in the table above.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Carboxyl-QDs Carboxyl-QDs EDC_NHS EDC/NHS Activation Carboxyl-QDs->EDC_NHS 1. Activation Conjugation Conjugation EDC_NHS->Conjugation This compound This compound This compound->Conjugation 2. Coupling Purification Purification (SEC) Conjugation->Purification 3. Quenching & Purification Tetralysine_QDs This compound-QDs Purification->Tetralysine_QDs DLS DLS (Size) Tetralysine_QDs->DLS Zeta Zeta Potential (Charge) Tetralysine_QDs->Zeta TEM TEM (Morphology) Tetralysine_QDs->TEM Spectroscopy Spectroscopy (Optical) Tetralysine_QDs->Spectroscopy

Caption: Workflow for the synthesis and characterization of this compound-conjugated quantum dots.

Cellular Uptake and Intracellular Trafficking

This protocol outlines the use of confocal microscopy to visualize the cellular uptake and intracellular localization of this compound-conjugated QDs.

Materials:

  • This compound-conjugated QDs

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Lysosomal and endosomal markers (e.g., LysoTracker, Rab5/7 antibodies)

  • Confocal microscope

Procedure:

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Incubation with QDs:

    • Replace the culture medium with fresh medium containing the desired concentration of this compound-conjugated QDs.

    • Incubate for various time points (e.g., 1, 4, 24 hours) to assess the kinetics of uptake.

  • Washing and Fixing:

    • Wash the cells three times with PBS to remove non-internalized QDs.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining:

    • If using organelle markers that require permeabilization, treat the cells with a permeabilizing agent (e.g., Triton X-100).

    • Stain for the nucleus with DAPI and for specific organelles with appropriate markers.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a confocal microscope, acquiring images in the channels corresponding to the QDs, DAPI, and any other fluorescent markers.

Cellular Uptake and Trafficking Pathway

G Tetralysine_QDs This compound-QDs Cell_Membrane Cell Membrane Tetralysine_QDs->Cell_Membrane 1. Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis 2. Internalization Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway Cytosolic_Release Endosomal Escape & Cytosolic Release Late_Endosome->Cytosolic_Release Escape Pathway Target Intracellular Target (e.g., Drug Delivery) Cytosolic_Release->Target

Caption: General pathway for cellular uptake and intracellular trafficking of CPP-conjugated QDs.

Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound-conjugated QDs

  • Cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment:

    • Replace the medium with fresh medium containing serial dilutions of the this compound-conjugated QDs. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assessment Workflow

G Seed_Cells Seed Cells in 96-well plate Add_QDs Add this compound-QDs (various concentrations) Seed_Cells->Add_QDs Incubate Incubate (24-72h) Add_QDs->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

Caption: Workflow for assessing the cytotoxicity of this compound-conjugated QDs using the MTT assay.

Applications in Drug and Gene Delivery

The cationic nature and cell-penetrating ability of this compound make these conjugated QDs promising vehicles for the delivery of therapeutic molecules such as small interfering RNA (siRNA), plasmid DNA, and anticancer drugs. The inherent fluorescence of the QDs allows for the simultaneous tracking of the delivery vehicle and monitoring of its biodistribution.

Drug Loading and Release:

  • Loading: Hydrophobic drugs can be encapsulated within the coating of the QDs, while hydrophilic drugs or nucleic acids can be electrostatically complexed with the positively charged this compound.

  • Release: Drug release can be triggered by changes in the intracellular environment, such as a drop in pH within endosomes or the presence of specific enzymes.

Gene Delivery:

  • The positively charged this compound-QDs can condense negatively charged nucleic acids (siRNA, pDNA) into compact nanoparticles.

  • This complex can then be efficiently internalized by cells, leading to the delivery of the genetic material to the cytoplasm.

Conclusion

The characterization of this compound-conjugated quantum dots is a multi-faceted process that involves a combination of physicochemical and biological assays. A thorough understanding of their size, charge, stability, cellular uptake mechanisms, and cytotoxicity is essential for their successful application in research and drug development. The protocols and data presented in this application note provide a comprehensive framework for the evaluation of these promising nanomaterials. While data from poly-lysine systems are used as a proxy, the methodologies are directly applicable to the characterization of this compound-conjugated quantum dots. Further studies are warranted to elucidate the specific interactions and signaling pathways affected by these novel nanoconjugates.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Tet-On Inducible Gene Expression System

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for leaky gene expression in the Tet-On system, with a specific focus on the use of Lymecycline as an inducer.

Frequently Asked Questions (FAQs)

Q1: What is "leaky" gene expression in a Tet-On system?

Leaky gene expression, or basal expression, refers to the transcription of the target gene in the "off" state of the Tet-On system, meaning in the absence of an inducer like doxycycline or its analogs (e.g., Lymecycline).[1][2][3] This can be a significant problem, especially when the expressed protein is toxic to the cells or when tight, dose-dependent control of gene expression is critical for the experiment.[1][2]

Q2: What are the common causes of leaky gene expression?

Several factors can contribute to leaky gene expression in Tet-On systems:

  • Intrinsic Activity of the Minimal Promoter: The minimal promoter (commonly a minimal CMV promoter) within the Tetracycline Response Element (TRE) can possess a low level of basal transcriptional activity, independent of the transactivator protein.

  • Residual Binding of the rtTA Transactivator: The reverse tetracycline transactivator (rtTA) may have a weak affinity for the TRE even without an inducer, leading to a low level of transcription.

  • High Plasmid Copy Number: In transient transfection experiments, a high copy number of the TRE-containing response plasmid can amplify the effects of both minimal promoter activity and residual rtTA binding.

  • Genomic Integration Site Effects: For stable cell lines, the location where the Tet-responsive construct integrates into the genome can influence its basal expression. Proximity to endogenous enhancers can lead to increased leakiness.

  • Presence of Tetracycline in Fetal Bovine Serum (FBS): Standard FBS can contain low levels of tetracycline or its analogs, which may be sufficient to cause low-level induction. It is crucial to use certified Tetracycline-Free FBS.

Q3: Can Lymecycline be used as an inducer in the Tet-On system?

Yes, Lymecycline, as a tetracycline analog, can function as an inducer for the Tet-On system. However, different tetracycline analogs can have varying affinities for the rtTA protein, which can result in different dose-response curves for both induction and leakiness. While doxycycline is the most commonly used and characterized inducer, Lymecycline can be a viable alternative. It is essential to empirically determine the optimal concentration of Lymecycline to achieve maximal induction with minimal leakiness.

Troubleshooting Guides

Issue: High background expression in the absence of Lymecycline.

High basal expression is a common challenge. Here are step-by-step troubleshooting recommendations:

1. Verify the Use of Tetracycline-Free FBS:

This is the most frequent and easily correctable cause of unintended induction.

  • Recommendation: Always use FBS that is certified and tested to be free of tetracyclines.

2. Optimize Lymecycline Concentration:

The optimal concentration of Lymecycline needs to be determined empirically for your specific cell line and experimental setup. A dose-response experiment is critical to identify the minimal concentration that provides sufficient induction while keeping basal expression low.

  • Experimental Protocol: See "Protocol for Optimizing Inducer Concentration" below.

3. Reduce Plasmid Amount in Transient Transfections:

For transient expression, titrating down the amount of the TRE-response plasmid can significantly reduce background expression.

  • Recommendation: Perform a titration of your TRE-plasmid DNA during transfection to find the lowest amount that still gives a robust induced signal.

4. Screen Stable Clones:

If you are generating stable cell lines, it is crucial to screen multiple independent clones. The integration site of the transgene has a significant impact on expression characteristics.

  • Experimental Protocol: See "Protocol for Screening Stable Clones" below.

5. Consider a More Advanced Tet-On System:

Newer generations of the Tet-On system, such as Tet-On Advanced and Tet-On 3G, have been engineered to have lower basal activity and higher sensitivity to the inducer.

  • Recommendation: If leaky expression persists, consider switching to a more modern Tet-On system.

Data Presentation: Comparison of Tet-On Systems

The choice of the Tet-On system can significantly impact the level of leaky expression and the overall induction fold. Below is a summary of the characteristics of different Tet-On system generations.

System GenerationKey FeaturesReported Basal ExpressionReported Fold InductionDoxycycline Sensitivity
Original Tet-On First generation system.HigherGoodStandard
Tet-On Advanced Improved rtTA (rtTA2S-M2) with increased stability and reduced basal activity.Lower than originalHigh10-fold higher than original
Tet-On 3G Further evolved rtTA for even higher sensitivity and lower basal expression. PTRE3G promoter with reduced background.Very LowUp to 3,000-fold100-fold higher than Tet-On Advanced at low Dox concentrations
Low Leak Versions Incorporate a tetracycline-controlled transcriptional silencer (tTS) to actively repress the TRE promoter in the absence of an inducer.Extremely LowVery HighSimilar to the parent system

Experimental Protocols

Protocol for Optimizing Inducer (Lymecycline) Concentration

This protocol is designed to determine the optimal Lymecycline concentration that maximizes the induction of your gene of interest (GOI) while minimizing leaky expression.

Materials:

  • Your Tet-On inducible cells

  • Complete cell culture medium with Tetracycline-Free FBS

  • Lymecycline stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Doxycycline stock solution (as a positive control)

  • Multi-well plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Plate your Tet-inducible cells at a density that will not lead to over-confluence during the experiment.

  • Inducer Titration: Prepare a series of Lymecycline dilutions in your cell culture medium. A suggested concentration range to test is 0, 1, 5, 10, 25, 50, 100, and 500 ng/mL. Also, include a positive control with a standard Doxycycline concentration (e.g., 100 ng/mL). The "0 ng/mL" condition will serve as your leaky expression control.

  • Induction: Replace the medium in your cell plates with the medium containing the different concentrations of Lymecycline or Doxycycline.

  • Incubation: Incubate the cells for a period sufficient for the transcription and translation of your GOI (typically 24-48 hours).

  • Analysis: Harvest the cells and analyze the expression of your GOI. This can be done at the mRNA level (RT-qPCR) or protein level (Western blot, flow cytometry for fluorescent reporters, or an appropriate activity assay).

  • Data Interpretation: Compare the expression level in the "0 ng/mL" wells (leaky expression) to that in the induced wells. Determine the lowest concentration of Lymecycline that provides a satisfactory level of induction with the lowest possible background.

Protocol for Screening Stable Clones for Low Leaky Expression

Materials:

  • Your stably transfected cells (a mixed population)

  • Complete cell culture medium with Tetracycline-Free FBS and the appropriate selection antibiotic

  • Cloning cylinders or limiting dilution supplies

  • Multi-well plates

  • Lymecycline

Procedure:

  • Generate Single-Cell Clones: From your mixed population of stably transfected cells, isolate single-cell clones. This can be achieved by limiting dilution plating or by using cloning cylinders to pick individual colonies.

  • Expand Clones: Expand each individual clone in separate wells of a multi-well plate in the presence of the selection antibiotic.

  • Screening for Basal and Induced Expression:

    • Once the clones have reached sufficient density, split each clone into two wells.

    • In one well for each clone, add the complete medium without Lymecycline (to measure basal/leaky expression).

    • In the second well for each clone, add the complete medium with the optimized concentration of Lymecycline (to measure induced expression).

  • Incubation and Analysis: Incubate the cells for 24-48 hours and then analyze the expression of your GOI for each clone under both basal and induced conditions using your desired method (RT-qPCR, Western blot, etc.).

  • Clone Selection: Select the clone that exhibits the lowest basal expression and the highest fold-induction upon Lymecycline treatment.

Mandatory Visualizations

TetOn_System cluster_off System OFF (No Lymecycline) cluster_on System ON (+ Lymecycline) rtTA_off rtTA TRE_off TRE Promoter rtTA_off->TRE_off No Binding GOI_off Gene of Interest TRE_off->GOI_off No Transcription Lymecycline Lymecycline rtTA_on rtTA Lymecycline->rtTA_on Binds & Activates TRE_on TRE Promoter rtTA_on->TRE_on Binds GOI_on Gene of Interest TRE_on->GOI_on Transcription

Caption: The Tet-On inducible system in its "OFF" and "ON" states with Lymecycline as the inducer.

Leaky_Expression_Pathway cluster_causes Causes of Leaky Expression Promoter Intrinsic Promoter Activity Leaky_Expression Leaky Gene Expression Promoter->Leaky_Expression rtTA_binding Residual rtTA Binding rtTA_binding->Leaky_Expression FBS_tet Tetracycline in FBS FBS_tet->Leaky_Expression

Caption: Common causes contributing to leaky gene expression in the Tet-On system.

Troubleshooting_Workflow Start High Leaky Expression Detected Check_FBS Use Tetracycline-Free FBS Start->Check_FBS Optimize_Lymecycline Optimize Lymecycline Concentration Check_FBS->Optimize_Lymecycline If leakiness persists Resolved Leaky Expression Reduced Check_FBS->Resolved If resolved Screen_Clones Screen Stable Clones Optimize_Lymecycline->Screen_Clones If leakiness persists Optimize_Lymecycline->Resolved If resolved Advanced_System Consider Advanced Tet-On System Screen_Clones->Advanced_System If leakiness persists Screen_Clones->Resolved If resolved Advanced_System->Resolved

Caption: A workflow for troubleshooting leaky gene expression in Tet-inducible systems.

References

Technical Support Center: Degradation of Tetralysine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stability of tetralysine (Lys-Lys-Lys-Lys) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide appears to be losing its biological activity over the course of my cell culture experiment. What is the likely cause?

A1: The most probable cause for the loss of this compound activity is enzymatic degradation. Peptides are susceptible to cleavage by proteases and peptidases that are naturally present in cell culture environments. These enzymes can be secreted by the cultured cells or introduced as components of serum supplements, such as Fetal Bovine Serum (FBS).

Q2: What are the primary sources of proteases in my cell culture that can degrade this compound?

A2: There are two main sources of proteases:

  • Serum: FBS and other animal sera are rich in a wide variety of proteases that can rapidly degrade peptides.

  • Cells: The cell line you are using can secrete its own proteases into the culture medium. The type and amount of secreted proteases can vary significantly between different cell lines and can increase with cell density and stress.

Q3: How can I determine if my this compound is degrading in my specific experimental setup?

A3: The most reliable method to confirm and quantify the degradation of this compound is by using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the separation and specific measurement of the intact this compound peptide and its smaller degradation products (tri-lysine, di-lysine, and lysine) from the cell culture supernatant over time. By analyzing samples at different time points, you can calculate the rate of degradation and the half-life of the peptide in your culture conditions.

Q4: Are there more stable alternatives to L-tetralysine for my experiments?

A4: Yes. If the stereochemistry of the lysine residues is not critical for your application, consider using this compound synthesized from D-lysine (D-Lys-D-Lys-D-Lys-D-Lys). Peptides made from D-amino acids are not recognized by the naturally occurring L-amino acid-specific proteases and are therefore highly resistant to enzymatic degradation in cell culture.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to this compound degradation.

ProblemPossible CauseRecommended Solution(s)
Rapid loss of peptide bioactivity Enzymatic degradation by serum components. 1. Reduce or Eliminate Serum: If your cell line's health can be maintained, reduce the serum concentration. For highly sensitive experiments, consider adapting your cells to a serum-free medium. 2. Heat-Inactivate Serum: While not completely effective, heat inactivation can reduce the activity of some heat-labile proteases. 3. Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your culture medium to inhibit a wide range of proteases. Ensure the cocktail is compatible with your cell line and experimental endpoints.
Proteases secreted by the cultured cells. 1. Optimize Cell Seeding Density: Higher cell densities can lead to increased concentrations of secreted proteases. Determine the lowest cell density that is suitable for your experiment. 2. Change Media More Frequently: Replenishing the culture medium can help to dilute the concentration of secreted proteases.
Inconsistent or non-reproducible experimental results Variable this compound concentration due to degradation. 1. Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use. Avoid storing the peptide in solution at 4°C for extended periods. 2. Standardize Incubation Times: Ensure that the incubation time of this compound with your cells is consistent across all experiments. 3. Perform a Stability Test: To understand the degradation kinetics in your specific system, conduct a time-course experiment to measure the concentration of intact this compound over time (see Experimental Protocol below).
Peptide appears to have no effect Complete degradation of this compound before it can exert its biological effect. 1. Increase Initial Concentration: A higher starting concentration may ensure that a sufficient amount of the peptide remains to elicit a biological response, even with degradation. 2. Consider a More Stable Analog: If permissible for your research, use this compound composed of D-lysine, which is resistant to enzymatic degradation.

Quantitative Data Summary

The following table provides hypothetical yet representative data on the half-life of L-tetralysine under various cell culture conditions. These values illustrate the expected trends in stability and should be confirmed experimentally for your specific system.

Cell Culture MediumSerum ConcentrationCell LineIncubation Temperature (°C)Estimated Half-life (t½) of L-Tetralysine (hours)
DMEM10% FBSHeLa374 - 8
DMEM2% FBSHeLa3712 - 18
Serum-Free DMEM0%HeLa37> 48
RPMI-164010% FBSJurkat376 - 10
DMEM (with Protease Inhibitors)10% FBSHeLa3724 - 36
DMEM10% FBS- (Cell-Free)37> 72

Note: The degradation of this compound is primarily due to enzymatic activity. In cell-free conditions with serum, some degradation may still occur from the proteases present in the serum itself.

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture

This protocol outlines a method to quantify the degradation of this compound in cell culture supernatant using LC-MS.

1. Materials:

  • This compound peptide

  • Cell line of interest

  • Complete cell culture medium (with and without serum)

  • Protease inhibitor cocktail (optional)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

  • HPLC or UPLC system coupled to a mass spectrometer (MS)

2. Experimental Setup:

  • Seed cells in a multi-well plate at your desired density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS).

  • Prepare your experimental conditions in triplicate:

    • Cells + complete medium (with serum)

    • Cells + serum-free medium

    • Complete medium only (no cells)

    • (Optional) Cells + complete medium + protease inhibitors

  • Spike this compound into each well to achieve the final desired concentration.

3. Time-Course Sampling:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), collect a small aliquot (e.g., 50-100 µL) of the cell culture supernatant from each well.

  • Immediately transfer the supernatant to a microcentrifuge tube containing an equal volume of cold acetonitrile with 0.1% TFA to precipitate proteins and halt enzymatic activity.

  • Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-MS analysis. Store samples at -80°C if not analyzed immediately.

4. LC-MS Analysis:

  • Chromatography:

    • Column: A C18 reverse-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10-15 minutes.

    • Flow Rate: As recommended for the column dimensions.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the m/z of intact this compound and its expected degradation products (tri-lysine, di-lysine).

      • This compound (C24H50N8O5): [M+H]+ ≈ 519.4 m/z

      • Tri-lysine: [M+H]+ ≈ 391.3 m/z

      • Di-lysine: [M+H]+ ≈ 263.2 m/z

5. Data Analysis:

  • Integrate the peak area for the intact this compound at each time point.

  • Normalize the peak areas to an internal standard if one was used.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound versus time and determine the half-life (t½) by fitting the data to a one-phase decay model.

Visualizations

Tetralysine_Degradation_Pathway This compound This compound (Lys-Lys-Lys-Lys) Trilysine Tri-lysine (Lys-Lys-Lys) This compound->Trilysine Cleavage Dilysine Di-lysine (Lys-Lys) Trilysine->Dilysine Cleavage Lysine Lysine Dilysine->Lysine Cleavage Proteases Proteases / Peptidases (from Serum or Cells) Proteases->this compound Proteases->Trilysine Proteases->Dilysine

Caption: Enzymatic degradation pathway of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Cell_Seeding Seed Cells Peptide_Spiking Spike with this compound Cell_Seeding->Peptide_Spiking Time_Course Time-Course Sampling (0, 1, 4, 8, 24h) Peptide_Spiking->Time_Course Quench Quench with ACN/TFA Time_Course->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (Calculate Half-Life) LCMS->Data_Analysis

Caption: Workflow for this compound stability assessment.

Troubleshooting_Logic Start Loss of Peptide Activity? Degradation Suspect Enzymatic Degradation Start->Degradation Yes Confirm Confirm with LC-MS Stability Assay Degradation->Confirm Solution1 Reduce/Eliminate Serum Confirm->Solution1 Solution2 Use Protease Inhibitors Confirm->Solution2 Solution3 Use D-Lysine Analog Confirm->Solution3 End Improved Stability Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for this compound instability.

Technical Support Center: Enhancing Lymecycline Induction in Stable Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the induction efficiency of lymecycline in stable cell lines utilizing tetracycline-inducible (Tet-On/Tet-Off) systems.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of a tetracycline-inducible system?

Tetracycline-inducible systems are powerful tools for regulating gene expression in mammalian cells.[1][2] They rely on two key components: a tetracycline transactivator (tTA) protein and a tetracycline response element (TRE) in the promoter of the gene of interest. In the commonly used Tet-On system, the reverse tetracycline transactivator (rtTA) binds to the TRE only in the presence of an inducer, such as a tetracycline analog like lymecycline or doxycycline, thereby activating gene expression.[1][3] In the Tet-Off system, the tTA binds to the TRE and activates expression in the absence of the inducer, and the addition of the inducer turns expression off.[1]

Q2: Why use lymecycline as an inducer?

Lymecycline is a semisynthetic tetracycline antibiotic. While doxycycline is the most commonly used inducer for Tet systems, lymecycline's high solubility may offer advantages in certain experimental setups. However, as it is less commonly used for this application, optimal conditions must be determined empirically.

Q3: What is a typical starting concentration for lymecycline induction?

While specific data for lymecycline is limited, a starting point can be extrapolated from typical doxycycline concentrations. For doxycycline, a range of 10 to 1000 ng/mL is often tested. A similar range should be evaluated for lymecycline. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and construct.

Q4: How long does it take to see gene expression after induction?

The kinetics of induction can vary depending on the cell type, the gene of interest, and the inducer concentration. Generally, detectable gene expression can be observed as early as 6 hours after the addition of the inducer, with maximal levels often reached within 24 to 48 hours. A time-course experiment is recommended to determine the optimal induction duration for your experiment.

Q5: Should I be concerned about the effects of lymecycline on the cells?

Like other tetracyclines, lymecycline can have off-target effects, especially at high concentrations or with long-term exposure. These can include alterations in global gene expression and effects on mitochondrial function. It is important to include proper controls in your experiments, such as treating control cells (not expressing the rtTA) with the same concentration of lymecycline.

Troubleshooting Guide

Issue 1: Low or No Gene Induction
Potential Cause Recommended Solution
Suboptimal Lymecycline Concentration Perform a dose-response curve to identify the optimal lymecycline concentration. Test a range from 10 ng/mL to 2000 ng/mL.
Insufficient Induction Time Conduct a time-course experiment, harvesting cells at various time points (e.g., 6, 12, 24, 48, and 72 hours) after induction to determine the peak expression time.
Degradation of Lymecycline Lymecycline in solution may degrade over time. Prepare fresh stock solutions and add fresh inducer to the culture medium every 24-48 hours for longer experiments.
Problems with the Stable Cell Line Verify the expression of the rtTA transactivator protein via Western blot or RT-qPCR. The integration site of the expression cassette can significantly impact inducibility; it may be necessary to screen multiple clonal cell lines.
Tetracycline in Serum Standard fetal bovine serum (FBS) can contain tetracycline derivatives that may interfere with the induction system. Use tetracycline-free FBS for all cell culture steps.
Issue 2: High Background Expression (Leaky Expression)
Potential Cause Recommended Solution
Intrinsic Activity of the Minimal Promoter The minimal promoter in the TRE can have some basal activity. This is an inherent characteristic of the system.
High Plasmid Copy Number A high copy number of the integrated plasmid can amplify leaky expression. If generating new stable lines, consider using a lower amount of plasmid during transfection.
Integration Site Effects The genomic location of the integrated construct can influence basal expression. Screening multiple clones is the most effective way to find one with low leakiness.
Tetracycline Contamination in Serum Ensure the use of tetracycline-free FBS to avoid unintended induction.

Experimental Protocols

Protocol 1: Determining the Optimal Lymecycline Concentration

This protocol is designed to identify the ideal lymecycline concentration for maximizing gene induction while minimizing cytotoxicity.

Materials:

  • Your stable cell line expressing the gene of interest under a Tet-inducible promoter.

  • Control cells (parental cell line or a cell line not expressing the rtTA).

  • Complete cell culture medium with tetracycline-free FBS.

  • Lymecycline stock solution (e.g., 1 mg/mL in sterile water or DMSO).

  • Multi-well culture plates (e.g., 24-well or 12-well).

  • Reagents for your chosen readout method (e.g., qPCR, Western blot, fluorescence microscopy).

Procedure:

  • Cell Plating: Seed your stable cell line and control cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase at the time of induction.

  • Preparation of Induction Media: Prepare a series of dilutions of lymecycline in your complete culture medium. A suggested range of final concentrations to test is: 0, 10, 50, 100, 250, 500, 1000, and 2000 ng/mL. The "0 ng/mL" serves as the negative control for leaky expression.

  • Induction: Aspirate the old medium from the cells and replace it with the prepared induction media.

  • Incubation: Incubate the cells for a predetermined time, typically 24-48 hours.

  • Analysis: Harvest the cells and analyze the expression of your gene of interest using your preferred method. Also, assess cell viability (e.g., using a Trypan Blue exclusion assay or a viability kit) for each concentration to identify any cytotoxic effects.

  • Data Interpretation: Plot the level of gene expression against the lymecycline concentration to determine the lowest concentration that gives the maximum induction without significant cytotoxicity.

Visualizations

TetOn_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lymecycline Lymecycline rtTA_inactive rtTA (inactive) Lymecycline->rtTA_inactive Enters cell rtTA_active rtTA-Lymecycline (active complex) rtTA_inactive->rtTA_active Binds TRE TRE rtTA_active->TRE Translocates to nucleus and binds to TRE GOI Gene of Interest rtTA_active->GOI Activates Transcription mRNA mRNA GOI->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: The Tet-On inducible system signaling pathway.

Troubleshooting_Workflow Start Low or No Induction DoseResponse Perform Lymecycline Dose-Response Start->DoseResponse TimeCourse Perform Induction Time-Course DoseResponse->TimeCourse If still low Success Optimal Induction Achieved DoseResponse->Success If successful CheckrtTA Verify rtTA Expression TimeCourse->CheckrtTA If still low TimeCourse->Success If successful CheckSerum Use Tetracycline-Free Serum CheckrtTA->CheckSerum If rtTA is present ScreenClones Screen Multiple Clones CheckrtTA->ScreenClones If rtTA is absent CheckSerum->ScreenClones If serum is correct CheckSerum->Success If serum was the issue ScreenClones->Success

Caption: A troubleshooting workflow for low induction efficiency.

References

Technical Support Center: Optimizing Tetralysine-Based Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tetralysine-based imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it used in fluorescence imaging?

"this compound" may refer to a specific brand name for a tetracycline-based compound, such as Lymecycline (Tetralysal®), or a fluorescent probe incorporating a tetracycline derivative. Tetracyclines are a class of antibiotics that possess intrinsic fluorescence, making them useful as probes in various imaging applications. They are particularly known for their ability to bind to newly formed bone and other tissues, allowing for visualization of these structures.

Q2: What are the common sources of high background fluorescence in imaging experiments?

High background fluorescence can stem from several sources, broadly categorized as sample-related and system-related issues.

  • Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, collagen, and elastin. This is a common source of background noise.

  • Non-specific binding: The fluorescent probe may bind to cellular components other than the intended target, leading to a diffuse background signal.

  • Suboptimal Probe Concentration: Using an excessively high concentration of the fluorescent probe can increase non-specific binding and overall background.

  • Sample Preparation: Fixation methods, particularly with aldehyde-based fixatives like formaldehyde, can induce autofluorescence. Insufficient washing can also leave behind unbound fluorescent probes.

  • Imaging Medium and Vessel: Components in the cell culture medium, such as phenol red and riboflavin, can be fluorescent. The type of imaging plate or slide used can also contribute to background.

  • Microscope and Imaging Parameters: Improperly configured microscope settings, such as mismatched filters, high detector gain, or long exposure times, can amplify background noise.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root causes of high background fluorescence in your this compound-based imaging experiments.

Guide 1: Addressing High Autofluorescence

Problem: The unstained control sample shows significant background fluorescence.

Possible Cause Recommended Solution
Endogenous Fluorophores - Spectral Separation: Use fluorophores that emit in the far-red spectrum, as autofluorescence is typically stronger in the blue and green regions. - Quenching Agents: Treat samples with quenching agents like Sudan Black B or Eriochrome Black T to reduce lipofuscin-induced autofluorescence.[1] Commercially available reagents like TrueVIEW™ can also be effective.[2] - Photobleaching: Intentionally photobleach the autofluorescence by exposing the sample to the excitation light before imaging the target fluorophore.
Fixation-Induced Autofluorescence - Optimize Fixation: Reduce the fixation time to the minimum required.[1][3] Consider using organic solvents like chilled methanol or ethanol as an alternative to aldehyde fixatives for certain applications.[2] - Chemical Reduction: Treat aldehyde-fixed samples with sodium borohydride (0.1% in PBS) to reduce autofluorescence, though results can be variable.
Red Blood Cell Autofluorescence - Perfusion: For tissue samples, perfuse with PBS before fixation to remove red blood cells, which contain heme groups that autofluoresce.
Guide 2: Reducing Non-Specific Binding of the Probe

Problem: The stained sample has high background, but the unstained control is clean.

Possible Cause Recommended Solution
Inadequate Blocking - Optimize Blocking Buffer: Use a blocking buffer containing normal serum from the same species as the secondary antibody (if applicable). Bovine Serum Albumin (BSA) is also a common blocking agent. - Increase Blocking Time/Concentration: Extend the blocking incubation time or increase the concentration of the blocking agent.
Probe Concentration Too High - Titrate the Probe: Perform a titration experiment to determine the lowest concentration of the this compound probe that provides a good signal-to-noise ratio.
Insufficient Washing - Increase Wash Steps: Increase the number and duration of wash steps after probe incubation to remove unbound molecules. Using a detergent like Tween-20 in the wash buffer can improve efficiency.
Hydrophobic Interactions - Modify Buffers: Include detergents or increase the salt concentration in the incubation and wash buffers to reduce non-specific hydrophobic binding.
Guide 3: Optimizing Imaging Parameters and Microscope Settings

Problem: The signal-to-noise ratio is poor despite clean sample preparation.

Possible Cause Recommended Solution
Mismatched Excitation/Emission Filters - Verify Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for the specific spectral properties of the this compound probe.
High Detector Gain/Voltage - Adjust Detector Settings: Lower the gain or voltage of the photomultiplier tube (PMT) or camera to reduce the amplification of background noise.
Long Exposure Times - Optimize Exposure: Use the shortest exposure time that provides a sufficient signal from the target. Longer exposures can increase the detection of background fluorescence.
Spectral Bleed-through - Sequential Imaging: In multi-color experiments, acquire images for each fluorophore sequentially to prevent the emission of one fluorophore from being detected in another's channel. - Choose Spectrally Distinct Dyes: Select fluorophores with minimal spectral overlap.
Out-of-Focus Light (Confocal Microscopy) - Adjust Pinhole Size: In confocal microscopy, reduce the pinhole size to reject out-of-focus light, which can contribute to background haze. An optimal setting is typically around 1 Airy unit.

Quantitative Data Summary

The following table summarizes the relative fluorescence intensity of different tetracycline derivatives, which can help in selecting a probe with a potentially better signal-to-noise ratio.

Tetracycline DerivativeRelative Fluorescence Intensity
Tetracycline1.00
Demeclocycline0.82
Oxytetracycline0.59
Methacycline0.55
Rolitetracycline0.34
Chlortetracycline0.24
Doxycycline0.24

Data adapted from a study on fluorescence bone labeling.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is for treating cells or tissue sections after fixation with formaldehyde or glutaraldehyde.

  • Fixation and Washing: Fix your samples according to your standard protocol. After fixation, wash the samples three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.

  • Prepare Sodium Borohydride Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in PBS. For example, dissolve 10 mg of sodium borohydride in 10 mL of PBS.

  • Incubation: Incubate the samples in the freshly prepared sodium borohydride solution for 15-30 minutes at room temperature.

  • Thorough Washing: Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your immunofluorescence or fluorescent probe staining protocol.

Protocol 2: General Immunofluorescence Staining with a this compound-Based Probe

This protocol provides a general workflow for staining cells with a this compound-based probe.

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required): If the target of the this compound probe is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Probe Incubation: Dilute the this compound-based probe to its optimal concentration in the blocking buffer. Incubate the cells with the probe solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS alone.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for the this compound probe.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging start Start cell_seeding Cell Seeding start->cell_seeding fixation Fixation cell_seeding->fixation permeabilization Permeabilization (if needed) fixation->permeabilization blocking Blocking permeabilization->blocking probe_incubation Probe Incubation blocking->probe_incubation washing Washing probe_incubation->washing mounting Mounting washing->mounting image_acquisition Image Acquisition mounting->image_acquisition troubleshooting_logic cluster_unstained Unstained Control cluster_stained Stained Sample start High Background Fluorescence? unstained_control Check Unstained Control start->unstained_control autofluorescence High Autofluorescence unstained_control->autofluorescence High Background clean_control Control is Clean unstained_control->clean_control Low Background fixation_optimization Optimize Fixation autofluorescence->fixation_optimization quenching Use Quenching Agents autofluorescence->quenching nonspecific_binding Non-specific Binding clean_control->nonspecific_binding imaging_issues Imaging Parameter Issues nonspecific_binding->imaging_issues If background persists blocking_optimization Optimize Blocking nonspecific_binding->blocking_optimization probe_titration Titrate Probe nonspecific_binding->probe_titration washing_optimization Improve Washing nonspecific_binding->washing_optimization filter_check Check Filters imaging_issues->filter_check detector_settings Adjust Detector imaging_issues->detector_settings exposure_time Optimize Exposure imaging_issues->exposure_time sequential_scan Sequential Scanning imaging_issues->sequential_scan

References

Lymecycline dose-response curve optimization for gene induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing lymecycline dose-response curves for gene induction in tetracycline-inducible expression systems.

Frequently Asked Questions (FAQs)

Q1: How does lymecycline induce gene expression?

A1: Lymecycline, a tetracycline analog, functions as an effector molecule in tetracycline-inducible (Tet) gene expression systems, most commonly the Tet-On system.[1] In this system, a reverse tetracycline transactivator protein (rtTA) is constitutively expressed in the host cells. In the absence of an inducer, rtTA cannot bind to the Tetracycline Response Element (TRE) in the promoter of the target gene. When lymecycline is added, it binds to rtTA, causing a conformational change that allows rtTA to bind to the TRE and activate the transcription of the gene of interest.[1][2]

Q2: What is the primary difference between the Tet-On and Tet-Off systems?

A2: The key difference lies in how the inducer regulates gene expression.

  • Tet-On System: Gene expression is activated in the presence of a tetracycline analog like lymecycline or doxycycline (Dox).[1][3]

  • Tet-Off System: Gene expression is constitutively active and is repressed in the presence of the inducer.

Q3: Why is it critical to use "Tetracycline-Free" Fetal Bovine Serum (FBS)?

A3: Standard FBS can contain low levels of tetracyclines from cattle feed. These contaminants can be sufficient to cause low-level activation of the Tet-On system, leading to high background or "leaky" expression of your gene of interest, even without the addition of lymecycline. Using certified Tetracycline-Free FBS is essential for maintaining tight control over gene induction.

Q4: How stable is lymecycline in cell culture medium?

A4: Tetracycline and its derivatives have limited stability in culture medium at 37°C. Doxycycline, a closely related analog, has a half-life of approximately 24 hours in cell culture medium. It is recommended to replenish the medium with fresh lymecycline every 24-48 hours for long-term induction experiments to ensure a consistent effective concentration.

Q5: What are the main advantages of using a third-generation (3G) Tet-On system?

A5: Tet-On 3G systems have been engineered to offer significant improvements over previous versions. The Tet-On 3G transactivator protein is much more sensitive to doxycycline and its analogs. This increased sensitivity allows for robust gene induction at much lower inducer concentrations (as low as 0.1-10 ng/mL), which minimizes potential cytotoxicity and other off-target effects. Additionally, the optimized TRE promoter (PTIGHT) in 3G systems has significantly lower basal expression, reducing leakiness.

Signaling Pathway and Experimental Workflow

TetOnSignalingPathway cluster_cell Mammalian Cell Lymecycline_ext Lymecycline (Inducer) rtTA_inactive rtTA Transactivator (Inactive) Lymecycline_ext->rtTA_inactive Binds to rtTA_active Lymecycline-rtTA Complex (Active) rtTA_inactive->rtTA_active Conformational Change TRE TRE Promoter rtTA_active->TRE Binds & Activates GOI Gene of Interest (GOI) mRNA mRNA GOI->mRNA Transcription Protein Protein Product mRNA->Protein Translation

Caption: The Tet-On gene induction signaling pathway.

DoseResponseWorkflow start Start: Seed Cells in Multi-Well Plate prep_lym Prepare Lymecycline Serial Dilutions start->prep_lym add_lym Add Lymecycline Dilutions to Cells (Include No-Inducer Control) prep_lym->add_lym incubate Incubate for 24-48 Hours add_lym->incubate harvest Harvest Cells incubate->harvest analysis Analyze Gene/Protein Expression & Viability (qPCR, Western Blot, MTT Assay) harvest->analysis optimize Determine Optimal Concentration (Max Induction, Min Toxicity) analysis->optimize

Caption: Experimental workflow for dose-response curve optimization.

Data Presentation

Table 1: Example Lymecycline Dose-Response and Cytotoxicity Data

Lymecycline Conc. (ng/mL)Relative Gene Expression (Fold Induction)Cell Viability (%)
0 (Control)1.0 (Basal Level)100%
115.599%
1075.298%
50180.497%
100210.695%
500215.185%
1000212.370%
2000209.855%

Table 2: Comparison of Common Tetracycline-Based Inducers

FeatureLymecyclineDoxycyclineTetracycline
Relative Potency HighVery HighModerate
Solubility Very HighHighLow
Serum Stability (Half-life) ~24 hours (estimated)~24 hours<24 hours
Recommended for Tet-On 3G YesYes (Standard)No
Typical Concentration Range 10 - 1000 ng/mL10 - 1000 ng/mL100 - 2000 ng/mL

Experimental Protocols

Protocol: Determining Optimal Lymecycline Concentration (Dose-Response Curve)

This protocol outlines the steps to identify the minimum lymecycline concentration that provides maximum gene induction with minimal cytotoxicity.

Materials:

  • Your stably transfected Tet-On cell line

  • Complete growth medium with Tetracycline-Free FBS

  • Lymecycline powder (for research use)

  • Sterile water or PBS for stock solution

  • Multi-well plates (e.g., 24-well or 96-well)

  • Reagents for analysis (e.g., qPCR, Western blot, or cell viability assay kits)

Procedure:

  • Cell Seeding:

    • Plate your cells in a multi-well plate at a density that will ensure they are 50-70% confluent at the time of analysis (typically 24-48 hours post-induction).

  • Prepare Lymecycline Stock Solution:

    • Prepare a 1 mg/mL stock solution of lymecycline in sterile water.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Store aliquots at -20°C, protected from light.

  • Prepare Serial Dilutions:

    • On the day of the experiment, prepare a series of lymecycline dilutions in your complete growth medium. A suggested concentration range to test is: 0, 1, 5, 10, 25, 50, 100, 500, and 1000 ng/mL.

    • The "0 ng/mL" sample serves as the uninduced (negative) control to measure basal/leaky expression.

  • Induction:

    • Carefully remove the old medium from your cells.

    • Add the medium containing the different lymecycline concentrations to the appropriate wells. It is recommended to test each concentration in triplicate.

  • Incubation:

    • Incubate the cells for a period sufficient for transcription and translation of your gene of interest. This is typically 24 to 48 hours.

  • Analysis:

    • Gene Expression: Harvest cells for RNA or protein extraction. Quantify the expression of your gene of interest using RT-qPCR or Western blotting, respectively. Calculate the fold induction relative to the 0 ng/mL control.

    • Cell Viability/Cytotoxicity: In a parallel plate, assess cell viability using an appropriate method, such as an MTT or PrestoBlue™ assay, to determine if the tested concentrations are toxic.

  • Data Interpretation:

    • Plot the relative gene expression and cell viability against the log of the lymecycline concentration.

    • The optimal concentration is the lowest dose that gives a maximal or near-maximal induction of your gene without a significant decrease in cell viability.

Troubleshooting Guide

Problem: High background ("leaky") expression without lymecycline.

  • Possible Causes & Solutions:

    • Tetracycline in FBS: Standard FBS is a common source of leaky expression.

      • Solution: Always use high-quality, certified Tetracycline-Free FBS.

    • High Plasmid Copy Number: In transient transfections or some stable clones, a high number of TRE-containing plasmids can amplify basal promoter activity.

      • Solution: For transient studies, reduce the amount of the TRE-response plasmid. For stable lines, screen multiple clones to find one with low basal and high inducible expression.

    • Intrinsic Promoter Activity: The minimal promoter within the TRE can have some basal activity.

      • Solution: Use a third-generation (PTIGHT) promoter, which is engineered for minimal leakiness. Alternatively, incorporating AU-rich mRNA destabilizing elements into the 3' UTR of your construct can reduce basal mRNA stability.

Problem: Low or no gene induction after adding lymecycline.

  • Possible Causes & Solutions:

    • Suboptimal Lymecycline Concentration: The concentration may be too low for your specific cell line or transactivator variant.

      • Solution: Perform a full dose-response curve as described in the protocol above, testing a wide range of concentrations (e.g., 1 ng/mL to 2000 ng/mL).

    • Degraded Lymecycline: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

      • Solution: Prepare a fresh stock solution of lymecycline and store it in single-use aliquots at -20°C, protected from light.

    • Insufficient Incubation Time: Induction may not have reached its peak.

      • Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal induction duration for your gene of interest.

    • Problem with Cell Line Integrity: The stably integrated constructs may have been silenced over time, or there may be an issue with the rtTA transactivator expression.

      • Solution: Re-verify the expression of the rtTA transactivator via Western blot or qPCR. If possible, re-select the cell line or test a new frozen stock.

Problem: Significant cell death or change in morphology after induction.

  • Possible Causes & Solutions:

    • Toxicity of the Induced Protein: Overexpression of your gene of interest may be toxic to the cells.

      • Solution: Use a lower concentration of lymecycline to achieve a lower, non-toxic level of induction. Confirm toxicity is gene-specific by inducing an empty vector control line.

    • Lymecycline Cytotoxicity: While generally low, very high concentrations of tetracyclines can be cytotoxic or have off-target effects, such as impairing mitochondrial function.

      • Solution: Perform a cytotoxicity assay (kill curve) to determine the toxic threshold of lymecycline for your specific cell line. Always use the lowest effective concentration determined from your dose-response curve.

References

Technical Support Center: Troubleshooting Tetracycline-Inducible Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tetracycline-inducible (Tet-inducible) expression systems. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments. Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are Tet-inducible expression systems and how do they work?

Tetracycline-inducible systems are powerful tools for controlling gene expression in eukaryotic cells.[1][2] They allow a gene of interest to be turned on or off by the addition of tetracycline (Tc) or its more stable analog, doxycycline (Dox).[3][4] These systems rely on two key components: a tetracycline-controlled transactivator protein (tTA or rtTA) and a tetracycline response element (TRE) that controls the expression of the target gene.[1]

There are two main types of Tet systems:

  • Tet-Off System : The gene of interest is expressed in the absence of Dox. When Dox is added, it binds to the transactivator (tTA), preventing it from binding to the TRE, thus turning gene expression off.

  • Tet-On System : The gene of interest is expressed only in the presence of Dox. Dox binds to a reverse transactivator (rtTA), enabling it to bind to the TRE and activate gene expression.

Q2: What is the difference between the "Tet-On" and "Tet-On 3G" systems?

The "Tet-On 3G" system is a newer generation of the Tet-On system. It features an improved reverse transactivator (rtTA3) that has a significantly higher sensitivity to doxycycline and lower basal expression in the uninduced state compared to older Tet-On systems. This allows for tighter control and robust induction with lower, less potentially toxic concentrations of Dox.

Q3: Why is it critical to use tetracycline-free fetal bovine serum (FBS)?

Standard fetal bovine serum (FBS) can contain varying levels of tetracycline or its derivatives from cattle feed. These contaminants can lead to high background expression in Tet-On systems or reduced expression in Tet-Off systems, ultimately resulting in low induction folds and inconsistent results. Using certified tetracycline-free FBS is essential for maintaining tight control over the expression system.

Q4: Can tetracycline or doxycycline be toxic to my cells?

While tetracycline and doxycycline are generally well-tolerated at the concentrations used for induction, high concentrations can be toxic to mammalian cells. It is always recommended to perform a dose-response experiment to determine the lowest concentration of the inducer that provides the desired level of gene expression while minimizing any potential cytotoxic effects.

Troubleshooting Guide

Issue 1: High Leaky/Basal Expression (Gene is ON without Inducer)

Q: My gene of interest is being expressed in my Tet-On system even without adding doxycycline. What is causing this and how can I fix it?

High leaky expression is a common problem and can be caused by several factors.

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated FBS Use only certified Tetracycline-Free FBS in your culture medium.
High Plasmid Amount For transient transfections, reduce the amount of the TRE-response plasmid used.
Integration Site Effects In stable cell lines, the genomic integration site can influence basal expression. It is crucial to screen multiple independent clones to find one with low background and high inducibility.
Intrinsic Promoter Activity The minimal promoter within the TRE can have some basal activity. Consider using a newer generation system (e.g., Tet-On 3G) with a tighter promoter.
Suboptimal Inducer In some cases, an alternative tetracycline analog like Methacycline may provide a better balance of low leakiness and strong induction.
mRNA Stability The mRNA of your gene of interest might be highly stable. Incorporating AU-rich mRNA destabilizing elements (AREs) in the 3' UTR of your construct can help reduce basal protein expression.
Issue 2: Low or No Induction After Adding Doxycycline

Q: I've added doxycycline to my Tet-On cells, but I'm seeing very low or no expression of my gene. What should I do?

Low induction can be frustrating and points to several potential issues in the experimental setup.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Doxycycline Concentration The Dox concentration may be too low. Perform a dose-response curve (e.g., 0, 10, 50, 100, 500, 1000 ng/mL) to find the optimal concentration for your specific cell line.
Doxycycline Degradation Doxycycline is light-sensitive and has a half-life of about 24-48 hours in culture medium. Prepare fresh Dox solutions, protect them from light, and replenish the medium with fresh Dox every 48 hours for longer experiments.
Insufficient Incubation Time Induction is not instantaneous. Allow sufficient time for transcription and translation (typically 24-48 hours) before assessing expression.
Poor Transactivator Expression The expression of the rtTA protein may be too low. If you are creating stable lines, screen clones for both high rtTA expression and high inducibility of your gene of interest.
Promoter Silencing In stable cell lines, the promoter driving the transactivator or the TRE promoter can be silenced over time through epigenetic modifications. This can sometimes be reversed by treating cells with a histone deacetylase (HDAC) inhibitor like sodium butyrate.
Cell Line Issues Some cell lines are inherently more difficult to transfect or may not be suitable for Tet systems. Ensure your cell line is healthy and dividing properly.
Issue 3: Inconsistent Results and Clonal Variability

Q: I've generated several stable cell lines, but they all behave differently. Some have high leakiness, others have low induction. Why is this happening?

This is a very common observation and is primarily due to the random nature of plasmid integration into the host cell's genome.

Possible Causes and Solutions:

CauseRecommended Solution
Random Genomic Integration The location where your Tet-system plasmids integrate into the genome has a major impact on expression levels. Proximity to endogenous enhancers or transcriptionally silent heterochromatin can dramatically affect both basal and induced expression.
Variable Copy Number Different clones will have integrated a different number of copies of your plasmids, leading to varied expression dynamics.
Solution: Rigorous Clonal Selection It is absolutely essential to generate and screen a sufficient number of independent clones (at least 10-20) to find one that exhibits the desired characteristics: low basal expression, high maximal induction, and homogenous expression across the cell population.

Quantitative Data Summary

Table 1: Typical Doxycycline Concentration Ranges for Induction
System GenerationTypical Concentration Range (in vitro)Notes
Standard Tet-On/Off 100 - 2000 ng/mLHigher concentrations may be needed, but cytotoxicity should be monitored.
Tet-On Advanced 10 - 1000 ng/mLMore sensitive to Dox than standard systems.
Tet-On 3G 1 - 100 ng/mLHighest sensitivity; maximal induction often achieved at just 10 ng/mL.
Table 2: Troubleshooting Summary for a "Leaky" Tet-On System
Clone IDBasal Expression (0 ng/mL Dox) (Relative Units)Induced Expression (100 ng/mL Dox) (Relative Units)Fold InductionAssessment
Clone A50.2150.53.0Poor: Very high leakiness, low induction.
Clone B25.8500.119.4Moderate: High leakiness, but good induction.
Clone C1.5750.3500.2Excellent: Low leakiness, very high induction.
Clone D0.820.725.9Poor: Low leakiness, but very low induction.

Key Experimental Protocols

Protocol 1: Doxycycline Dose-Response Optimization

This protocol is designed to identify the optimal doxycycline concentration for inducing your gene of interest (GOI) while minimizing background expression.

  • Cell Seeding : Plate your Tet-inducible stable cell line in a multi-well plate (e.g., 24-well) at a density that will ensure cells are in a logarithmic growth phase and do not become confluent by the end of the experiment.

  • Inducer Preparation : Prepare a fresh stock solution of doxycycline (e.g., 1 mg/mL in sterile water or ethanol). From this stock, prepare a series of dilutions in your complete culture medium (containing Tet-Free FBS). A recommended range to test is: 0, 1, 10, 50, 100, 500, and 1000 ng/mL.

  • Induction : Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of doxycycline. The "0 ng/mL" well is your negative control to measure basal expression.

  • Incubation : Incubate the cells for a period sufficient for GOI expression, typically 24 to 48 hours.

  • Analysis : Harvest the cells and analyze the expression of your GOI. This can be done at the mRNA level (RT-qPCR) or protein level (Western blot, flow cytometry, or functional assay).

  • Interpretation : Plot the GOI expression level against the doxycycline concentration. Determine the lowest concentration that provides the maximal or desired level of induction. This is your optimal concentration for future experiments.

Protocol 2: Screening for Optimal Stable Clones
  • Transfection & Selection : Co-transfect your target cells with the Tet-transactivator plasmid and your TRE-GOI response plasmid, along with a selection marker. Alternatively, use an "all-in-one" vector system.

  • Selection : After 48 hours, begin antibiotic selection to eliminate non-transfected cells.

  • Colony Picking : Once resistant colonies are visible, pick at least 20 well-isolated colonies and expand each one in a separate well of a multi-well plate.

  • Screening : Once the clones have expanded, split each clone into two wells.

    • In one well, add medium without doxycycline (uninduced control).

    • In the other well, add medium with a high concentration of doxycycline (e.g., 1000 ng/mL) to ensure maximal induction.

  • Analysis : After 24-48 hours, harvest the cells and analyze GOI expression for both the uninduced and induced samples for each clone.

  • Selection of Best Clone : Identify the clone that shows the lowest basal expression in the absence of doxycycline and the highest expression in the presence of doxycycline. This clone should be used for all subsequent experiments.

Visualizations

TetOnSystem cluster_off System OFF (No Doxycycline) cluster_on System ON (+ Doxycycline) rtTA_off rtTA TRE_off TRE Promoter rtTA_off->TRE_off Does not bind GOI_off Gene of Interest (GOI) Transcription_off No Transcription Dox Doxycycline rtTA_on rtTA Dox->rtTA_on Binds rtTA_Dox rtTA-Dox Complex TRE_on TRE Promoter rtTA_Dox->TRE_on Binds & Activates GOI_on Gene of Interest (GOI) Transcription_on Transcription -> Protein Protein Transcription_on->Protein

Caption: Mechanism of the Tet-On inducible expression system.

TroubleshootingFlow Start Inconsistent Results with Tet System Problem What is the primary issue? Start->Problem Leaky High Basal Expression (Leaky) Problem->Leaky Leaky LowInduction Low/No Induction Problem->LowInduction Low Induction Variability Clonal Variability Problem->Variability Variability Sol_Leaky1 Use Tet-Free FBS Leaky->Sol_Leaky1 Sol_Leaky2 Screen More Clones Leaky->Sol_Leaky2 Sol_Leaky3 Reduce Plasmid Amount Leaky->Sol_Leaky3 Sol_Low1 Optimize Dox Concentration LowInduction->Sol_Low1 Sol_Low2 Check Dox Stability LowInduction->Sol_Low2 Sol_Low3 Check for Silencing LowInduction->Sol_Low3 Sol_Var1 Screen >20 Clones Variability->Sol_Var1 Sol_Var2 Characterize Fully Before Use Sol_Var1->Sol_Var2

Caption: A logical workflow for troubleshooting common Tet-system issues.

References

Technical Support Center: Lymecycline and Fluorescent Protein Signal Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with fluorescent protein signals in the presence of lymecycline. Lymecycline, a member of the tetracycline class of antibiotics, can potentially interfere with fluorescence microscopy results through quenching or by contributing to background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is lymecycline and how does it work?

Lymecycline is a broad-spectrum tetracycline antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome.[1] This bacteriostatic action halts bacterial growth and proliferation.[1]

Q2: Can lymecycline affect the signal of my fluorescent proteins (e.g., GFP, RFP)?

Yes, it is possible. Tetracycline-class antibiotics have been reported to interfere with fluorescent signals in two main ways:

  • Fluorescence Quenching: Tetracyclines have been shown to quench the intrinsic fluorescence of proteins, which may also apply to fluorescent proteins like GFP and RFP. This can occur through mechanisms such as the inner filter effect or dynamic quenching.

  • Autofluorescence: Some tetracyclines, like doxycycline, are intrinsically fluorescent and can increase background signal, particularly in the blue and green channels.[2][3] This can complicate the analysis of fluorescent proteins that emit in these spectral regions.

Q3: What is fluorescence quenching?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. It can occur through various mechanisms, including static quenching (formation of a non-fluorescent complex between the fluorophore and the quencher) and dynamic (collisional) quenching (deactivation of the excited fluorophore upon contact with a quencher).[4]

Q4: Is there quantitative data available on the quenching of specific fluorescent proteins by lymecycline?

Currently, there is a lack of specific quantitative data in the scientific literature detailing the quenching efficiency of lymecycline on commonly used fluorescent proteins like EGFP and RFP. Researchers are encouraged to perform their own characterization experiments to determine the extent of this effect in their specific experimental system.

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal After Lymecycline Treatment

If you observe a significant decrease in your fluorescent protein signal after administering lymecycline, consider the following troubleshooting steps:

Troubleshooting Steps:

Possible Cause Recommendation
Fluorescence Quenching by Lymecycline Perform a concentration-response experiment to determine if the signal loss is dependent on the lymecycline concentration. If so, use the lowest effective concentration of lymecycline for your experiment. Consider using a different class of antibiotics if the quenching is severe.
Photobleaching Reduce the exposure time and excitation light intensity during image acquisition. Use an anti-fade mounting medium if you are imaging fixed cells.
Cell Health High concentrations of any treatment can affect cell viability, which in turn can impact protein expression. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the observed signal loss is not due to cytotoxicity.
Protein Degradation Ensure that your experimental conditions are not leading to the degradation of the fluorescent protein. Use appropriate controls, such as cells expressing the fluorescent protein but not treated with lymecycline.
Problem 2: High Background Fluorescence After Lymecycline Treatment

An increase in background fluorescence can obscure your signal of interest. This may be due to the intrinsic fluorescence of lymecycline.

Troubleshooting Steps:

Possible Cause Recommendation
Lymecycline Autofluorescence Image an untransfected/non-fluorescent control sample treated with the same concentration of lymecycline to determine the contribution of the antibiotic to the background signal. Use spectral unmixing if your imaging software supports it.
Non-specific Staining (for immunofluorescence) Ensure adequate blocking steps and use appropriate antibody concentrations to minimize non-specific binding.
Choice of Fluorescent Protein If lymecycline autofluorescence is problematic, consider using fluorescent proteins in the red or far-red spectrum, as tetracycline autofluorescence is typically more pronounced in the blue and green channels.

Experimental Protocols

Protocol: Quantifying the Effect of Lymecycline on Fluorescent Protein Intensity

This protocol provides a framework for quantifying changes in fluorescent protein signal intensity in cultured cells treated with lymecycline.

Materials:

  • Cells stably or transiently expressing a fluorescent protein (e.g., EGFP, RFP)

  • Cell culture medium

  • Lymecycline stock solution

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom imaging plate

  • Fluorescence microplate reader or fluorescence microscope with quantitative capabilities

Procedure:

  • Cell Seeding: Seed your fluorescently labeled cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Lymecycline Treatment: Prepare a serial dilution of lymecycline in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of lymecycline. Include a "no lymecycline" control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) under standard cell culture conditions.

  • Imaging/Measurement:

    • Microplate Reader:

      • Gently wash the cells twice with PBS.

      • Add fresh PBS or a suitable imaging buffer to each well.

      • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your fluorescent protein.

      • Measure the optical density at 600 nm (OD600) to normalize for cell number.

    • Fluorescence Microscope:

      • Wash the cells as described above.

      • Acquire images using consistent settings (exposure time, gain, laser power) for all wells.

      • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity per cell for a significant number of cells in each condition.

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • For plate reader data, normalize the fluorescence intensity to the OD600 reading.

    • Plot the normalized fluorescence intensity as a function of lymecycline concentration.

Data Presentation:

Summarize your quantitative findings in a table. Below is a template with hypothetical data for illustrative purposes.

Lymecycline (µg/mL)Mean EGFP Intensity (a.u.) ± SD% of Control
0 (Control)1500 ± 75100%
11425 ± 6895%
51275 ± 8285%
101125 ± 9175%
25900 ± 7960%
50750 ± 6550%

Visualizations

Lymecycline_Interaction cluster_cell Host Cell cluster_extracellular Extracellular Environment FP_Expression Fluorescent Protein Expression FP_Signal Fluorescent Signal FP_Expression->FP_Signal Maturation & Folding Observed_Signal Observed Signal FP_Signal->Observed_Signal Lymecycline Lymecycline Lymecycline->FP_Signal Potential Quenching Background Background Fluorescence Lymecycline->Background Contributes to Background->Observed_Signal

Caption: Potential interactions of lymecycline with fluorescent protein signals.

Troubleshooting_Workflow Start Fluorescent Signal Issue with Lymecycline Decision1 Signal Weak/Absent? Start->Decision1 Decision2 High Background? Start->Decision2 Quenching Investigate Quenching: - Titrate Lymecycline - Check Cell Viability Decision1->Quenching Yes Optimize_Imaging Optimize Imaging Parameters: - Reduce Exposure - Use Antifade Decision1->Optimize_Imaging No Autofluorescence Investigate Autofluorescence: - Image Lymecycline-only control - Use Red-shifted FP Decision2->Autofluorescence Yes Decision2->Optimize_Imaging No End Resolution Quenching->End Autofluorescence->End Optimize_Imaging->End

Caption: Troubleshooting workflow for lymecycline-related fluorescence issues.

References

Lymecycline Cell Line-Specific Toxicity: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cell line-specific toxicity of Lymecycline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic mechanism of Lymecycline in cancer cell lines?

A1: Lymecycline, a second-generation tetracycline antibiotic, has been shown to induce apoptosis and inhibit cell proliferation in specific cancer cell lines.[1][2][3] A key mechanism identified in non-small-cell lung cancer (NSCLC) involves the reversal of acquired resistance to epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs).[1][2] Lymecycline achieves this by targeting the Growth factor receptor-bound protein 2 (GRB2). This action inhibits EGFR phosphorylation and subsequently downregulates the GRB2-mediated AKT/ERK/STAT3 signaling pathways, leading to cell cycle arrest and apoptosis.

Q2: Does Lymecycline exhibit toxicity toward non-cancerous cell lines?

A2: Research indicates that Lymecycline can exert phototoxic effects on normal human keratinocytes when exposed to solar-simulated radiation. This suggests a potential for toxicity in non-cancerous cells under specific conditions. Further research is needed to fully elucidate the broader cytotoxic profile of Lymecycline against a range of normal cell lines.

Q3: What are the expected IC50 values for Lymecycline in different cell lines?

A3: Currently, there is a limited amount of publicly available, comparative IC50 data for Lymecycline across a wide variety of cell lines. The primary focus of existing research has been on its synergistic effects with other anti-cancer drugs in specific contexts, such as in EGFR-TKI resistant NSCLC cell lines. For these specific lines, the emphasis has been on the combined therapeutic effect rather than the standalone IC50 of Lymecycline.

Q4: How can I troubleshoot inconsistent results in my Lymecycline cytotoxicity assays?

A4: Inconsistencies in cytotoxicity assays can arise from several factors:

  • Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range.

  • Drug Solubility and Stability: Lymecycline is highly soluble in aqueous solutions. Prepare fresh solutions for each experiment to avoid degradation.

  • Assay-Specific Conditions: Adhere strictly to the recommended cell seeding densities, incubation times, and reagent concentrations for your chosen cytotoxicity assay (e.g., MTT, XTT).

  • Control Wells: Always include appropriate controls: untreated cells, vehicle-treated cells (if applicable), and a positive control for cytotoxicity.

Quantitative Data Summary

Due to the limited availability of broad-spectrum quantitative data for Lymecycline, the following table summarizes the qualitative and semi-quantitative findings from the available literature.

Cell LineCell TypeEffect of LymecyclineSignaling Pathway Affected
HCC827R5, PC9R10 Non-Small-Cell Lung Cancer (EGFR-TKI Resistant)Induces apoptosis, Inhibits cell proliferation (in combination with Icotinib)EGFR/GRB2/AKT/ERK/STAT3
Normal Human Keratinocytes Non-CancerousPhototoxicity upon exposure to simulated sunlightNot specified

Key Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing Lymecycline's cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Lymecycline Treatment: Prepare serial dilutions of Lymecycline in culture medium. Replace the existing medium with the Lymecycline-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of Lymecycline for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of proteins involved in signaling pathways.

  • Protein Extraction: Lyse Lymecycline-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, GRB2, p-AKT, p-ERK, p-STAT3, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Lymecycline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2 EGFR->GRB2 activates AKT AKT GRB2->AKT ERK ERK GRB2->ERK STAT3 STAT3 GRB2->STAT3 Apoptosis Apoptosis AKT->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest promotes STAT3->CellCycleArrest promotes Lymecycline Lymecycline Lymecycline->GRB2 inhibits Experimental_Workflow start Start: Cell Culture treatment Lymecycline Treatment start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Protein Analysis (Western Blot) treatment->western end End: Data Analysis viability->end apoptosis->end western->end

References

Buffering conditions to maintain Lymecycline stability in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Lymecycline in vitro. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining Lymecycline stability in aqueous solutions?

A1: Lymecycline, like other tetracyclines, is most stable in slightly acidic conditions. The optimal pH range for tetracycline stability is between pH 4 and 5.5.[1] Under these conditions, suspensions of tetracycline have been shown to be stable for at least three months at room temperature.[1] Conversely, Lymecycline and other tetracyclines are known to be unstable at extreme pH values.[2] Strong acidic conditions (below pH 2) can lead to the formation of anhydrotetracycline, while alkaline conditions (above pH 7.5) can cause the formation of isotetracycline, an inactive form of the antibiotic.[3][4]

Q2: Which buffer systems are recommended for working with Lymecycline?

A2: For general in vitro experiments where no other complex ingredients are present, a citrate-borate buffer is a suitable choice for maintaining Lymecycline stability. However, when formulated in more complex solutions like syrups, a phosphate buffer has been shown to provide the greatest stability. This suggests that the optimal buffer system can be dependent on the other components in the solution. For HPLC analysis, a mobile phase consisting of ammonium acetate and EDTA at a pH of 8.8 has been used, though the short residence time on the column mitigates degradation.

Q3: What are the primary degradation products of Lymecycline and how are they formed?

A3: The primary degradation pathways for Lymecycline, similar to other tetracyclines, are pH-dependent.

  • Anhydrotetracycline (ATC): Forms under strong acidic conditions (pH < 2) through dehydration.

  • 4-Epitetracycline (ETC): Forms in weakly acidic solutions (pH 3-5) through a reversible epimerization process.

  • Isotetracycline: Forms under alkaline conditions (pH > 7.5) through cleavage of the C ring, leading to an inactive compound.

  • 4-Epianhydrotetracycline (EATC): Can form from the epimerization of ATC or the dehydration of ETC.

It is important to note that some degradation products, such as ATC and EATC, can be toxic.

Q4: How do temperature and light affect Lymecycline stability?

A4: Both temperature and light can significantly impact the stability of Lymecycline. Storing solutions in the dark is recommended as light is a well-known factor that can cause color transformation and degradation of tetracyclines. Elevated temperatures also accelerate degradation. For short-term storage of solutions for analysis, controlling the autosampler temperature at 4°C can help to retard degradation. When not in use, Lymecycline solutions should be stored at a low temperature and protected from light.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of Lymecycline in solution. Lymecycline is very slightly soluble in water. The concentration may be too high for the chosen solvent.Lymecycline is very soluble in dilute hydrochloric acid and alkali hydroxide solutions. Consider using a co-solvent or adjusting the pH to improve solubility. For analytical purposes, methanol has been used as a universal solvent for tetracyclines.
Discoloration of the Lymecycline solution (yellow to brown). This is often a sign of degradation, particularly the formation of anhydrotetracycline in acidic conditions. Exposure to light can also cause discoloration.Prepare fresh solutions before use. Ensure the pH of the solution is within the stable range (pH 4-5.5). Protect the solution from light by using amber vials or covering the container with foil.
Inconsistent results in bioassays or analytical measurements. This could be due to the degradation of Lymecycline over the course of the experiment. The presence of metal ions can also affect stability.Prepare fresh stock solutions daily. Maintain a consistent and optimal pH and temperature throughout the experiment. The addition of metal chelators like EDTA may improve stability, as some metals can catalyze degradation. Conversely, some studies have shown that the presence of certain metals can increase stability through complexation.
Loss of antibacterial activity. Degradation to inactive forms such as isotetracycline at alkaline pH.Strictly maintain the pH of the solution in the slightly acidic range (pH 4-5.5). Avoid exposure to alkaline conditions.

Quantitative Data Summary

The stability of tetracyclines is highly dependent on the specific conditions. The following table summarizes findings on tetracycline stability under various conditions. While this data is for tetracycline, it provides a strong indication of the expected behavior of Lymecycline.

Condition Observation Reference
pH Stable for at least 3 months at pH 4-5.5. Less stable in alkaline solutions compared to acidic solutions.
Buffer Type Citrate-borate buffer is effective for tetracycline alone. Phosphate buffer is better for complex formulations like syrups.
Temperature Stable for 3 days in water at 37°C with less than 10% decomposition (for tetracycline).
Additives The presence of metal ions (e.g., Cu2+) and surfactants can increase stability in some cases.

Experimental Protocols

Protocol 1: General Stability Assessment of Lymecycline in a Buffered Solution

This protocol outlines a general method for assessing the stability of Lymecycline in a specific buffer.

  • Preparation of Buffer Solution: Prepare the desired buffer (e.g., citrate-phosphate buffer) at a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8).

  • Preparation of Lymecycline Stock Solution: Prepare a concentrated stock solution of Lymecycline in a suitable solvent such as 0.01M HCl.

  • Preparation of Test Samples: Dilute the Lymecycline stock solution in each of the prepared buffer solutions to the final desired concentration.

  • Incubation: Aliquot the test samples into amber vials and incubate them under controlled conditions (e.g., specific temperature and light exposure).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Sample Analysis: Immediately analyze the samples for the concentration of Lymecycline and its degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of Lymecycline versus time for each condition to determine the degradation kinetics.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Lymecycline Analysis

This is an example of an HPLC method that can be adapted for the analysis of Lymecycline.

  • Column: A reverse-phase column such as a C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile and 0.01 M oxalic acid (pH 2.0) has been used for tetracycline and its impurities. Another example is an isocratic mobile phase of 75 mM ammonium acetate and 4 mM EDTA (pH 8.8) with acetonitrile.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or 270 nm is common for tetracyclines.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is important for reproducible results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (Varying pH) prep_samples Prepare Test Samples (Dilute Stock in Buffers) prep_buffer->prep_samples prep_stock Prepare Lymecycline Stock Solution prep_stock->prep_samples incubation Incubate Samples (Controlled Temp/Light) prep_samples->incubation sampling Time-Point Sampling incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis

Caption: Experimental workflow for assessing Lymecycline stability.

logical_relationship cluster_conditions Environmental Conditions cluster_degradation Degradation Pathways Lymecycline Lymecycline pH pH Lymecycline->pH influences Temp Temperature Lymecycline->Temp influences Light Light Lymecycline->Light influences Anhydro Anhydrotetracycline (Acidic pH) pH->Anhydro < 2 Epi Epitetracycline (Weakly Acidic pH) pH->Epi 3-5 Iso Isotetracycline (Alkaline pH) pH->Iso > 7.5

Caption: Factors influencing Lymecycline degradation pathways.

References

Validation & Comparative

Lymecycline vs. Doxycycline for Inducible Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing tetracycline-inducible (Tet) gene expression systems, the choice of an inducing agent is critical for achieving precise and robust control over gene of interest (GOI) expression. Doxycycline has long been the gold standard for these systems. This guide provides a detailed comparison of doxycycline and a potential alternative, lymecycline, for their efficiency in inducible gene expression.

While doxycycline is a well-characterized inducer in Tet-On and Tet-Off systems, there is a notable lack of direct comparative studies evaluating the efficacy of lymecycline for this application. This guide, therefore, focuses on the established performance of doxycycline and explores the potential of lymecycline based on its properties as a tetracycline antibiotic, alongside available cytotoxicity data.

Mechanism of Tetracycline-Inducible Gene Expression

The tetracycline-inducible gene expression system is a binary system that allows for the temporal and quantitative control of gene expression. It primarily exists in two versions: Tet-Off and Tet-On. The more commonly used Tet-On system is activated in the presence of a tetracycline derivative.

In the Tet-On system, a reverse tetracycline-controlled transactivator (rtTA) protein is constitutively expressed. In the absence of an inducer, rtTA is inactive. When a tetracycline derivative like doxycycline is introduced, it binds to rtTA, causing a conformational change that allows rtTA to bind to the Tetracycline Response Element (TRE) in the promoter region of the GOI. This binding event activates transcription of the target gene.

TetOn_System cluster_off System OFF (No Inducer) cluster_on System ON (+ Inducer) rtTA_off rtTA TRE_off TRE Promoter_off Minimal Promoter GOI_off Gene of Interest Promoter_off->GOI_off No Transcription Inducer Doxycycline/ Lymecycline rtTA_on rtTA Inducer->rtTA_on Binds rtTA_bound Active rtTA-Inducer Complex TRE_on TRE rtTA_bound->TRE_on Binds Promoter_on Minimal Promoter GOI_on Gene of Interest Protein Protein Product GOI_on->Protein Translation Promoter_on->GOI_on Transcription Inducer_input Inducer (Doxycycline or Lymecycline)

Caption: The Tet-On inducible gene expression system.

Performance Comparison: Doxycycline vs. Lymecycline

Due to the absence of studies using lymecycline as an inducer in Tet systems, a direct quantitative comparison of gene expression efficiency is not possible. The following table summarizes the known properties and effects of both compounds on mammalian cells in vitro.

FeatureDoxycyclineLymecycline
Induction in Tet Systems Well-established and widely used inducer.[1]No published data on its use as an inducer in Tet systems.
Typical Concentration 100 ng/mL - 2 µg/mL for in vitro studies.[2]Not established for gene induction.
Mechanism of Action Binds to the reverse tetracycline-controlled transactivator (rtTA) to induce gene expression.[1]As a tetracycline antibiotic, it is presumed to have the ability to bind to rtTA, but this has not been experimentally verified for gene induction.
Cytotoxicity Can induce cell cycle arrest and apoptosis in some cell lines at concentrations used for gene induction.[3][4] Effects are cell-type dependent. Can also alter cellular metabolism.Cytotoxicity data in the context of gene expression is not available. As a tetracycline, it has the potential for cytotoxic effects at higher concentrations.
Off-Target Effects Can alter the transcriptome profile of cells independent of the Tet system. May also affect mitochondrial function.Less phototoxic than doxycycline in human volunteers. Other off-target effects in cell culture are not well-documented.

Experimental Protocols

For researchers wishing to evaluate a new potential inducer, such as lymecycline, a systematic approach is necessary to determine its efficacy and optimal working concentration.

Protocol 1: Determining Optimal Inducer Concentration (Dose-Response)

Objective: To identify the concentration of the inducer that yields the maximal level of gene expression with minimal cytotoxicity.

Materials:

  • Mammalian cell line stably expressing the Tet-On system components and a reporter gene (e.g., Luciferase or GFP).

  • Cell culture medium and supplements.

  • Inducer stock solutions (Doxycycline and Lymecycline).

  • 96-well plates.

  • Plate reader or flow cytometer.

Procedure:

  • Seed the stable cell line in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.

  • After 24 hours, replace the medium with fresh medium containing a range of inducer concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000, and 2000 ng/mL). Include a known effective concentration of doxycycline as a positive control.

  • Incubate the cells for 24-48 hours.

  • Measure the reporter gene expression. For luciferase, use a luciferase assay system. For GFP, use a flow cytometer to measure the mean fluorescence intensity.

  • Plot the reporter expression against the inducer concentration to generate a dose-response curve and determine the optimal concentration.

Protocol 2: Assessing Cytotoxicity of the Inducer

Objective: To evaluate the effect of the inducer on cell viability and proliferation.

Materials:

  • Parental mammalian cell line (not containing the Tet system).

  • Cell culture medium and supplements.

  • Inducer stock solutions.

  • 96-well plates.

  • MTT or similar cell viability assay kit.

  • Microplate reader.

Procedure:

  • Seed the parental cell line in a 96-well plate.

  • After 24 hours, treat the cells with the same range of inducer concentrations used in the dose-response experiment.

  • Incubate for 24, 48, and 72 hours.

  • At each time point, perform an MTT assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against inducer concentration to assess cytotoxicity.

experimental_workflow cluster_dose_response Dose-Response Experiment cluster_cytotoxicity Cytotoxicity Assay start Start: Evaluate New Inducer seed_cells_dr Seed Tet-On reporter cells start->seed_cells_dr seed_cells_ct Seed parental cells start->seed_cells_ct add_inducer_dr Add varying concentrations of inducer seed_cells_dr->add_inducer_dr incubate_dr Incubate for 24-48h add_inducer_dr->incubate_dr measure_reporter Measure reporter gene expression incubate_dr->measure_reporter analyze_dr Analyze dose-response curve measure_reporter->analyze_dr optimal_concentration Determine Optimal Inducer Concentration analyze_dr->optimal_concentration add_inducer_ct Add varying concentrations of inducer incubate_ct Incubate for 24, 48, 72h viability_assay Perform cell viability assay (e.g., MTT) analyze_ct Analyze cytotoxicity analyze_ct->optimal_concentration end Conclusion: Inducer Efficacy and Toxicity Profile optimal_concentration->end

Caption: Workflow for evaluating a novel inducer.

Conclusion

Doxycycline remains the well-documented and reliable choice for inducing gene expression in tetracycline-inducible systems. Its performance characteristics, including optimal concentrations and potential off-target effects, have been extensively studied.

Lymecycline, while belonging to the same class of antibiotics, is an uncharacterized agent for this application. Although it can be presumed to have the potential to activate Tet systems, its efficiency, optimal dosage, and side effects in this context are unknown. Researchers considering lymecycline as an alternative to doxycycline should perform rigorous validation experiments, such as the dose-response and cytotoxicity assays detailed in this guide, to determine its suitability for their specific experimental system. Without such studies, the use of lymecycline for inducible gene expression carries a risk of suboptimal performance and unforeseen confounding effects. Future research is warranted to explore the potential of other tetracycline derivatives like lymecycline as viable alternatives to doxycycline.

References

Assessing the Off-Target Transcriptomic Effects of Lymecycline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lymecycline, a second-generation tetracycline antibiotic, is widely prescribed for the treatment of acne and other bacterial infections. While its on-target mechanism of action—the inhibition of bacterial protein synthesis—is well-understood, a comprehensive analysis of its off-target effects on the human transcriptome remains largely uncharacterized in publicly available literature. This guide provides a comparative assessment of Lymecycline against other tetracycline-class antibiotics, primarily doxycycline and minocycline, by extrapolating from their known non-antibiotic effects and the limited transcriptomic data available for this drug class. Due to the current data gap, this comparison focuses on established phenotypic off-target effects as a surrogate for direct transcriptomic analysis, while also detailing the standard experimental protocols for definitive transcriptomic assessment.

Comparison of Known Off-Target Effects: Lymecycline vs. Other Tetracyclines

FeatureLymecyclineDoxycyclineMinocycline
Primary Indication Acne vulgaris, other bacterial infectionsVarious bacterial infections, acne, rosacea, malaria prophylaxisVarious bacterial infections, acne, rheumatoid arthritis
Known Non-Antibiotic Effects Primarily documented for acne treatment with common side effects like headache, diarrhea, and nausea.[1][2][3][4]Anti-inflammatory, anti-apoptotic, inhibition of matrix metalloproteinases (MMPs), affects mitochondrial protein synthesis.[5]Anti-inflammatory, immunomodulatory, neuroprotective, anti-apoptotic, inhibition of MMPs.
Photosensitivity Can cause sensitivity to sunlight and UV radiation.Higher phototoxic potency compared to Lymecycline.Known to cause photosensitivity.
Gastrointestinal Side Effects Common, including nausea, vomiting, and diarrhea.Common, similar to other tetracyclines.Common, similar to other tetracyclines.
Vestibular Side Effects Not commonly reported.Less common than with minocycline.Can cause dizziness, vertigo, and ataxia.
Hyperpigmentation Not a commonly reported side effect.Can cause skin, nail, and scleral pigmentation with long-term use.More frequently associated with skin and mucous membrane hyperpigmentation.

Potential Off-Target Signaling Pathways Affected by Tetracyclines

Tetracycline-class antibiotics have been shown to modulate several key signaling pathways, which likely underlies many of their non-antibiotic effects. These off-target interactions can lead to widespread changes in gene expression.

Inhibition of Matrix Metalloproteinases (MMPs)

Doxycycline, at sub-antimicrobial doses, is a known inhibitor of MMPs. This inhibition is thought to be a key mechanism behind its anti-inflammatory properties. By inhibiting MMPs, doxycycline can affect tissue remodeling, inflammation, and angiogenesis.

MMP_Inhibition Tetracyclines Tetracyclines (e.g., Doxycycline) MMPs Matrix Metalloproteinases (MMP-2, MMP-9, etc.) Tetracyclines->MMPs ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Inflammation Inflammation MMPs->Inflammation Angiogenesis Angiogenesis MMPs->Angiogenesis Tissue_Remodeling Tissue Remodeling ECM_Degradation->Tissue_Remodeling

Tetracycline Inhibition of MMPs.
Modulation of Inflammatory Pathways

Tetracyclines, particularly doxycycline and minocycline, can suppress pro-inflammatory signaling pathways. For instance, doxycycline has been shown to inhibit NF-κB signaling. Minocycline has been found to suppress the activation of Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation. These actions can lead to a downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Inflammatory_Pathway cluster_tetracyclines Tetracyclines cluster_pathways Signaling Pathways cluster_cytokines Pro-inflammatory Cytokines Tetracyclines Lymecycline Doxycycline Minocycline NFkB NF-κB Pathway Tetracyclines->NFkB NFAT NFAT Pathway Tetracyclines->NFAT Cytokines TNF-α, IL-1β, IL-6 NFkB->Cytokines NFAT->Cytokines

Modulation of Inflammatory Pathways.
Effects on Mitochondrial Function

A significant off-target effect of tetracyclines is the inhibition of mitochondrial protein synthesis. This is due to the evolutionary similarity between mitochondrial and bacterial ribosomes. This inhibition can lead to mitochondrial proteotoxic stress, altered cellular metabolism, and widespread changes in nuclear gene expression. Studies on doxycycline have shown it can alter the expression of a significant number of genes and shift cellular metabolism towards glycolysis.

Experimental Protocols for Assessing Off-Target Transcriptomic Effects

To definitively assess the off-target transcriptomic effects of Lymecycline, standardized high-throughput methods such as RNA-Sequencing (RNA-Seq) and DNA microarrays are recommended.

RNA-Sequencing (RNA-Seq) Workflow

RNA-Seq provides a comprehensive and unbiased view of the transcriptome. A typical workflow for differential gene expression analysis involves several key steps.

RNA_Seq_Workflow Start Cell Culture + Lymecycline Treatment RNA_Isolation Total RNA Isolation Start->RNA_Isolation Library_Prep Library Preparation (cDNA synthesis, adapter ligation) RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (to reference genome/transcriptome) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (e.g., DESeq2, edgeR) Quantification->DEA Downstream Downstream Analysis (Pathway analysis, GO enrichment) DEA->Downstream

RNA-Seq Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Human cell lines relevant to the therapeutic area of interest (e.g., sebocytes, keratinocytes, or immune cells) are cultured and treated with Lymecycline at various concentrations, including therapeutically relevant and sub-antimicrobial doses. A vehicle-treated control group is essential.

  • RNA Isolation: Total RNA is extracted from the cells using a standardized protocol, and its quality and quantity are assessed.

  • Library Preparation: mRNA is typically enriched, fragmented, and reverse-transcribed into cDNA. Sequencing adapters are then ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality.

    • Alignment: Reads are aligned to a reference human genome or transcriptome.

    • Quantification: The number of reads mapping to each gene is counted to determine its expression level.

    • Differential Expression Analysis: Statistical methods are used to identify genes that are significantly up- or down-regulated in Lymecycline-treated cells compared to controls.

    • Pathway and Functional Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways and gene ontology terms.

DNA Microarray Workflow

DNA microarrays are another powerful tool for genome-wide expression profiling.

Methodology:

  • RNA Extraction and Labeling: As with RNA-Seq, high-quality RNA is extracted from treated and control cells. The RNA is then reverse-transcribed into cDNA, which is labeled with a fluorescent dye.

  • Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known DNA probes.

  • Scanning and Data Acquisition: The microarray is scanned to measure the fluorescence intensity at each probe, which corresponds to the expression level of the respective gene.

  • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the Lymecycline-treated and control groups.

Conclusion and Future Directions

While direct transcriptomic data for Lymecycline is currently lacking, the known non-antibiotic effects of other tetracyclines, such as doxycycline and minocycline, provide a strong rationale for investigating its off-target transcriptomic signature. These compounds are known to modulate key cellular pathways involved in inflammation, tissue remodeling, and mitochondrial function, suggesting that Lymecycline may have similar effects.

Future research employing high-throughput transcriptomic methods like RNA-Seq and DNA microarrays is imperative to fully characterize the off-target effects of Lymecycline. Such studies will not only enhance our understanding of its pharmacological profile but also aid in the identification of potential new therapeutic applications and the development of safer, more targeted second-generation tetracyclines. For drug development professionals, a thorough understanding of off-target effects is crucial for predicting potential adverse events and for drug repositioning strategies.

References

Confirming the Absence of Lymecycline Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive comparison of analytical methodologies designed to confirm the absence of degradation products in lymecycline experiments. The protocols outlined herein are based on established stability-indicating methods, primarily focusing on forced degradation studies coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Lymecycline, a tetracycline antibiotic, can degrade through several pathways, including epimerization, dehydration, hydrolysis, and photolysis.[1] These degradation processes can result in the formation of impurities that may compromise the efficacy and safety of the drug product. Therefore, robust analytical methods are required to separate and quantify the parent drug from any potential degradants.

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are a crucial component of this process.[2][3] By subjecting lymecycline to stress conditions such as acid, base, oxidation, heat, and light, the potential for degradation can be assessed, and the specificity of the analytical method can be demonstrated.[4]

Comparative Analysis of Analytical Methods

The selection of an appropriate HPLC method is critical for the successful separation of lymecycline from its potential degradation products. The following table compares three alternative HPLC methods, each employing a different column chemistry to achieve separation. This comparison is designed to assist researchers in selecting the most suitable method for their specific needs.

ParameterMethod 1: C18 ColumnMethod 2: C8 ColumnMethod 3: Phenyl-Hexyl Column
Column Hypersil BDS C18 (4.6 mm x 150 mm, 5µm)[5]C8 (Octylsilane) (e.g., 4.6 mm x 150 mm, 5µm)Phenyl-Hexyl (e.g., 4.6 mm x 150 mm, 5µm)
Mobile Phase Acetonitrile and Water (pH 3 adjusted with orthophosphoric acid) (50:50 V/V)Acetonitrile and 0.01 M Ammonium Acetate buffer (pH 4.5) (Gradient)Acetonitrile and 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection PDA Detector at 359 nmUV Detector at 280 nmUV Detector at 350 nm
Temperature Ambient30°C35°C
Key Performance Strong retention due to high hydrophobicity.Reduced retention times compared to C18, potentially leading to faster analysis.Alternative selectivity based on π-π interactions, which can be beneficial for separating specific tetracyclines.
Potential Issues May result in longer analysis times.May have lower retention for very polar compounds.Selectivity is highly dependent on the aromaticity of the analytes.

Experimental Protocols

The following protocols detail the methodologies for conducting forced degradation studies and subsequent HPLC analysis to confirm the absence of lymecycline degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be performed on a 1 mg/mL solution of lymecycline in a suitable solvent.

Stress ConditionProtocol
Acid Hydrolysis To 1 mL of lymecycline solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
Base Hydrolysis To 1 mL of lymecycline solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
Oxidative Degradation To 1 mL of lymecycline solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
Thermal Degradation Place the solid lymecycline powder in a hot air oven at 70°C for 48 hours. Dissolve the stressed powder in the mobile phase for analysis.
Photolytic Degradation Expose the lymecycline solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
Sample Preparation for HPLC Analysis
  • Stressed Samples: After the specified stress period, cool the solutions to room temperature. If necessary, neutralize the acid and base hydrolyzed samples as described above.

  • Dilution: Dilute the stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filtration: Filter the diluted samples through a 0.45 µm syringe filter before injection into the HPLC system.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for confirming the absence of lymecycline degradation products.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis cluster_results Results cluster_conclusion Conclusion A Lymecycline Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (70°C, Solid) A->E F Photolytic (UV/Vis Light) A->F G Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis (Comparative Methods) G->H I Data Evaluation H->I J Degradation Products Detected? I->J K Absence Confirmed J->K No L Presence Detected (Further Investigation) J->L Yes

Caption: Workflow for forced degradation and analysis of lymecycline.

By following these protocols and utilizing the comparative data, researchers can confidently assess the stability of lymecycline and ensure the absence of degradation products in their experimental work.

References

Safety Operating Guide

Navigating the Safe Disposal of Tetralysine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of tetralysine, a research-grade peptide. While specific regulations may vary by institution and location, the following protocols are based on general best practices for the disposal of polypeptide waste.[1][2]

I. Pre-Disposal Hazard Assessment

Before initiating any disposal procedure, a thorough hazard assessment is critical. It is essential to consult your institution's specific Safety Data Sheets (SDS) and chemical hygiene plan. In the absence of a specific SDS for this compound, guidelines for similar research-grade peptides should be followed. Always prioritize the protocols established by your institution's Environmental Health & Safety (EHS) department.[3][4]

Key Principles:

  • Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[2]

  • Institutional Guidelines: Adherence to your institution's specific guidelines for chemical waste disposal is mandatory.

  • Waste Classification: Most research peptides are classified as chemical waste, not biological waste.

II. Step-by-Step Disposal Protocol

The appropriate disposal method for this compound will depend on its physical state (solid or liquid) and the quantity of waste.

A. Solid this compound Waste:

  • Segregation: Ensure that solid this compound waste is not mixed with other hazardous materials. Combining non-hazardous with hazardous waste requires treating the entire mixture as hazardous.

  • Containerization: Place the solid waste into a designated, clearly labeled, and sealed hazardous waste container. High-density polyethylene (HDPE) containers are often suitable for solid chemical waste. The label should include "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) away from general laboratory traffic.

  • Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.

B. Liquid this compound Waste (Aqueous Solutions):

  • Segregation: Collect aqueous this compound waste separately from organic solvent waste.

  • Neutralization (if applicable): If permitted by your institution, acidic or alkaline solutions containing this compound should be neutralized to a pH between 5 and 9 before collection. However, it is crucial to verify that the neutralized solution is not otherwise toxic.

  • Containerization: Collect the liquid waste in a compatible, leak-proof container. The container must be clearly labeled as "Hazardous Waste" with the chemical name and any associated hazards. Keep the container closed except when adding waste.

  • Storage: Store the sealed liquid waste container in a designated SAA.

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal service for pickup and proper disposal.

C. Contaminated Materials:

Items such as gloves, pipette tips, vials, and weighing paper that have come into contact with this compound should be considered contaminated waste.

  • Collection: Place all contaminated solid waste into a designated hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant (this compound).

  • Disposal: Dispose of the container through your institution's chemical waste disposal program.

III. Quantitative Data Summary

ParameterRecommendationRationale
Aqueous Waste pH 5.0 - 9.0Neutral pH is often a requirement for institutional wastewater and chemical waste streams.
Waste Segregation Separate solids, aqueous solutions, and organic solutions.Prevents accidental mixing of incompatible chemicals and ensures proper handling and disposal routes.
Container Labeling Include "Hazardous Waste," full chemical name, and any known hazards.Ensures proper identification and safe handling by waste management personnel.
Storage Location Designated and secure Satellite Accumulation Area (SAA).Prevents unauthorized access and accidental spills.

IV. Experimental Protocol: General Procedure for Handling Peptide Spills

This protocol outlines a general procedure for cleaning up a small spill of this compound in a laboratory setting.

A. Solid Spill:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Containment: Carefully sweep up the solid this compound powder.

  • Collection: Place the swept material and any contaminated items (e.g., weighing paper, contaminated gloves) into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe it down thoroughly.

B. Liquid Spill:

  • Personal Protective Equipment (PPE): Wear appropriate PPE as mentioned above.

  • Absorption: Absorb the spilled liquid with an inert absorbent material such as vermiculite or sand.

  • Collection: Place the absorbent material and any other contaminated items into a sealed, labeled hazardous waste container.

  • Ventilation and Decontamination: Ventilate the area and wash the spill site after the cleanup is complete.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Tetralysine_Disposal_Workflow cluster_assessment 1. Assessment cluster_segregation 2. Segregation & Containerization cluster_storage_disposal 3. Storage & Disposal start This compound Waste Generated assess_state Determine Physical State (Solid, Liquid, Contaminated) start->assess_state solid_waste Solid this compound assess_state->solid_waste Solid liquid_waste Liquid this compound Solution assess_state->liquid_waste Liquid contaminated_waste Contaminated Materials assess_state->contaminated_waste Contaminated container_solid Place in Labeled Solid Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Waste Container liquid_waste->container_liquid container_contaminated Place in Labeled Contaminated Waste Container contaminated_waste->container_contaminated store_waste Store in Designated Satellite Accumulation Area (SAA) container_solid->store_waste container_liquid->store_waste container_contaminated->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Tetralysine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Tetralysine (active ingredient: lymecycline) is paramount. Adherence to strict safety protocols minimizes exposure risks and ensures a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form or when there is a risk of aerosolization, a comprehensive PPE strategy is mandatory.

Body Area Required PPE Specifications & Notes
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling powders outside of a contained system (e.g., fume hood, glove box) or when airborne dust is possible. A full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended for significant exposure risks.
Hands Chemical-resistant glovesNitrile rubber gloves are a suitable option. Gloves must be inspected for defects before each use. Wash hands thoroughly after handling and before breaks.[1]
Eyes/Face Safety glasses with side shields or gogglesIf splashing is likely, wear chemical splash goggles. A face shield may be necessary for additional protection.[1]
Body Laboratory coatA lab coat should be worn to protect street clothing.

Operational Plans: Spill Response

Immediate and appropriate response to a spill is critical to prevent contamination and exposure. Procedures vary based on the size and nature of the spill.

Small Spill (e.g., a few capsules) inside a fume hood:

  • Restrict Access: Ensure the spill is contained within the fume hood.

  • Wear appropriate PPE: Don gloves, a lab coat, and eye protection.

  • Containment: If the capsule is broken, cover the powder with a damp paper towel to avoid generating dust.

  • Clean-up: Carefully scoop the spilled material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a 10% bleach solution, followed by a rinse with water.[2][3]

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[2]

Large Spill (e.g., multiple broken capsules) outside a fume hood:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area to prevent the spread of dust.

  • Ventilate: If safe to do so, increase ventilation to the area (e.g., through a fume hood).

  • Contact Safety Officer: Notify the designated laboratory safety officer or environmental health and safety (EHS) department.

  • Cleanup (by trained personnel only):

    • Don appropriate PPE, including a respirator.

    • Cover the spill with absorbent pads or cloths.

    • Gently wet the absorbent material to prevent dust from becoming airborne.

    • Collect all contaminated materials into a sealable, puncture-resistant hazardous waste container.

    • Decontaminate the area with a 10% bleach solution, followed by a water rinse.

  • Disposal: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Unused or Expired this compound Capsules:

  • Do not dispose of down the drain or in regular trash.

  • Treat as hazardous chemical waste.

  • Collect in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material such as high-density polyethylene (HDPE) or glass.

  • Arrange for disposal through the institution's hazardous waste management program, which typically involves incineration by a licensed facility.

Contaminated Materials (e.g., PPE, absorbent pads, glassware):

  • All materials that have come into contact with this compound should be considered hazardous waste.

  • Segregate this waste from non-hazardous laboratory trash.

  • Place in a clearly labeled, sealed plastic bag or container for hazardous waste.

  • Dispose of through the institutional hazardous waste program.

Visualizing the Handling Workflow

To ensure clarity and adherence to safety procedures, the following workflow diagram illustrates the key steps for handling this compound in a laboratory setting.

Tetralysine_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) prep_setup Prepare Work Area (e.g., in Fume Hood) prep_ppe->prep_setup handling_weigh Weighing/Transfer prep_setup->handling_weigh handling_procedure Experimental Procedure handling_weigh->handling_procedure cleanup_decon Decontaminate Work Surfaces handling_procedure->cleanup_decon spill Spill Occurs handling_procedure->spill cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_assess Assess Spill Size spill->spill_assess spill_small Small Spill Cleanup spill_assess->spill_small Small spill_large Large Spill Response (Evacuate & Notify EHS) spill_assess->spill_large Large spill_small->cleanup_decon

This compound Handling and Safety Workflow

This diagram outlines the standard operating procedure for handling this compound, from preparation to cleanup, and includes the initial steps for emergency spill response.

By implementing these safety and logistical plans, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the well-being of personnel and maintaining a safe research environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetralysine
Reactant of Route 2
Tetralysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.